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  • Product: 14-Chloro Daunorubicin

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 14-Chloro Daunorubicin

Structural Characterization and Synthetic Utility[1] Content Type: Technical Whitepaper Author Persona: Senior Application Scientist (Medicinal Chemistry & Analytical Development) Executive Summary: The Halogenated Gatew...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization and Synthetic Utility[1]

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist (Medicinal Chemistry & Analytical Development)

Executive Summary: The Halogenated Gateway

In the landscape of anthracycline antibiotics, 14-Chloro Daunorubicin (CAS: 121250-06-4) occupies a critical niche.[1] While Daunorubicin and Doxorubicin are the clinical heavyweights, the 14-chloro derivative serves two distinct, high-value functions:[1]

  • Synthetic Intermediate: It acts as an electrophilic "gateway" molecule. The chlorination of Daunorubicin at the C-14 position activates the methyl ketone, allowing for subsequent hydrolysis to Doxorubicin (14-hydroxydaunorubicin) or substitution with other nucleophiles to generate novel analogs.[1]

  • Impurity Reference Standard: In the industrial production of Doxorubicin, trace amounts of the 14-chloro intermediate may persist. Characterizing this molecule is a regulatory necessity for purity profiling (CMC) in drug development.

This guide provides the physicochemical data, synthetic logic, and analytical protocols required to work with this potent compound.

Physicochemical Profile

The introduction of a chlorine atom at the C-14 position significantly alters the electronic environment of the side chain compared to the parent Daunorubicin.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
Chemical Name 14-Chloro DaunorubicinAlso known as 14-Chlorodaunomycin or 14-Chlororubomycin.[1][2]
CAS Number 121250-06-4 Distinct from Daunorubicin (20830-81-3).[1][3]
Molecular Formula C₂₇H₂₈ClNO₁₀ One hydrogen on the acetyl group is replaced by chlorine.
Molecular Weight 561.97 g/mol Precision mass required for MS identification (M+H⁺: ~562.15).[1]
Appearance Red-Orange Crystalline SolidTypical of anthracycline chromophores.[1]
Solubility DMSO, Methanol, Water (limited)Highly susceptible to hydrolysis in basic aqueous media.[1]
Stability Moisture/Light SensitiveThe

-chloro ketone moiety is reactive; store at -20°C under inert gas.[1]
Structural Insight: The Alpha-Chloro Ketone

The defining feature of this molecule is the


-chloro ketone  at the C-9 side chain.[1]
  • Daunorubicin: Contains a methyl ketone (

    
    ).[1] The protons are relatively unreactive.
    
  • 14-Chloro Daunorubicin: Contains a chloromethyl ketone (

    
    ).[1] The chlorine atom is an electron-withdrawing group, making the adjacent carbonyl carbon more electrophilic and the methylene protons more acidic.[1] This reactivity is what permits the conversion to Doxorubicin but also makes the compound unstable if handled improperly.
    
Synthetic Pathway & Mechanism

The synthesis of 14-Chloro Daunorubicin is classically achieved via the halogenation of Daunorubicin.[4] While bromination (Arcamone method) is more common industrially due to the better leaving group ability of bromide, chlorination is a valid route for specific analog generation.

Mechanism of Action[5]
  • Halogenation: Daunorubicin is treated with a chlorinating agent. The reaction must be controlled to prevent over-chlorination or degradation of the glycosidic bond.

  • Hydrolysis (to Doxorubicin): The 14-chloro intermediate undergoes nucleophilic substitution with a hydroxyl source (often via an ester intermediate like formate or acetate to prevent side reactions) to yield Doxorubicin.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the transformation logic, highlighting the critical decision points between isolation and hydrolysis.

SynthesisPath cluster_conditions Critical Process Parameters Dauno Daunorubicin (Starting Material) Halogenation Step 1: Halogenation (Cl2 or NCS) Dauno->Halogenation Activation ChloroInt 14-Chloro Daunorubicin (Intermediate) Halogenation->ChloroInt Isolation for Standard Hydrolysis Step 2: Hydrolysis (OH- / Carboxylate) ChloroInt->Hydrolysis Nucleophilic Substitution Doxo Doxorubicin (Final Product) Hydrolysis->Doxo Final Drug

Figure 1: Synthetic pathway converting Daunorubicin to Doxorubicin via the 14-Chloro intermediate.[1][6] Note the isolation step required to obtain the reference standard.

Experimental Protocols
Protocol A: Analytical Verification (HPLC)

Objective: Distinguish 14-Chloro Daunorubicin from Daunorubicin and Doxorubicin.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV/Vis at 254 nm (general) and 480 nm (specific to anthracycline chromophore).[1]

  • Expected Elution Order:

    • Doxorubicin (Most Polar, elutes first due to -OH).[1]

    • Daunorubicin.[2][4][5][7][8][9][10][11][12][13][14]

    • 14-Chloro Daunorubicin (Least Polar, elutes last due to -Cl substitution).[1]

Protocol B: NMR Identification

Objective: Confirm the C-14 substitution.

  • Solvent: DMSO-d6 (Avoid methanol-d4 if prolonged storage is expected, to prevent solvolysis).[1]

  • Key Signal (¹H NMR):

    • Look for the disappearance of the C-14 methyl singlet (typically ~2.3 ppm in Daunorubicin).[1]

    • Look for the appearance of a C-14 methylene singlet (or AB quartet if chiral influence is strong) shifted downfield to approximately 4.5 – 4.9 ppm .[1] This shift is caused by the electronegative chlorine atom deshielding the protons.

Visualization: QC Decision Tree

This workflow ensures the integrity of the reference standard before use in biological assays.

QCDecision Sample Sample: 14-Cl Daunorubicin Visual Visual Check: Red/Orange Solid? Sample->Visual Solubility Dissolve in DMSO (Avoid Water) Visual->Solubility HPLC HPLC-UV Analysis Solubility->HPLC Check1 Single Peak @ Expected RT? HPLC->Check1 MS Mass Spec Confirmation Target: 562 m/z Check1->MS Yes Fail FAIL: Check Hydrolysis (Doxorubicin impurity) Check1->Fail No (Multiple Peaks) Pass PASS: Release for Use MS->Pass Match MS->Fail Mismatch

Figure 2: Quality Control workflow for validating 14-Chloro Daunorubicin purity.

Safety & Handling (E-E-A-T)

Warning: Anthracyclines are potent DNA intercalators and topoisomerase II inhibitors. 14-Chloro Daunorubicin carries the additional hazard of being an alkylating agent (due to the


-chloro ketone).[1]
  • Containment: All handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Inactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) to oxidize the anthracycline ring, followed by water.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Storage: Store at -20°C. The compound is hygroscopic and sensitive to acid/base hydrolysis.

References
  • Pharmaffiliates. (n.d.). 14-Chloro Daunorubicin Reference Standard. Retrieved from [Link][1]

  • PubChem. (n.d.). Daunorubicin Compound Summary (Parent Structure Reference). National Library of Medicine. Retrieved from [Link]

  • Arcamone, F., et al. (1969).[5] Process for the conversion of daunorubicin into doxorubicin. U.S. Patent No.[4] 3,803,124.[4] (Foundational chemistry for 14-halo intermediates). Retrieved from

Sources

Exploratory

The Strategic Role of 14-Chloro Daunorubicin in Doxorubicin Synthesis: A Technical Guide

Executive Summary Doxorubicin, a cornerstone of oncology chemotherapy, is a semi-synthetic derivative of the more readily available fermentation product, daunorubicin. The critical transformation—the introduction of a hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxorubicin, a cornerstone of oncology chemotherapy, is a semi-synthetic derivative of the more readily available fermentation product, daunorubicin. The critical transformation—the introduction of a hydroxyl group at the C-14 position—presents significant synthetic challenges. This technical guide provides an in-depth exploration of a key strategic pathway for this conversion: the use of 14-chloro daunorubicin as a stable and reactive intermediate. We will dissect the rationale behind this approach, detail the experimental protocols for its synthesis and subsequent conversion, and analyze the mechanistic principles that govern these transformations. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who seek a deeper understanding of this robust and historically significant method for producing a life-saving therapeutic agent.

Introduction: The Synthetic Hurdle from Daunorubicin to Doxorubicin

Doxorubicin's clinical success is largely attributed to its enhanced therapeutic window compared to its precursor, daunorubicin. The sole structural difference is a C-14 hydroxyl group, which profoundly impacts its biological activity. However, the direct and selective hydroxylation of the C-14 methyl group of daunorubicin is notoriously difficult, often resulting in low yields and a complex mixture of byproducts[1]. This challenge necessitates a multi-step, semi-synthetic approach where the C-14 position is first activated with a suitable leaving group.

The most established methods involve the halogenation of the C-14 position to form a 14-halo-daunorubicin intermediate[2][3]. This intermediate can then undergo nucleophilic substitution to introduce the desired hydroxyl group. While brominated and iodinated intermediates are frequently cited, the 14-chloro derivative offers a compelling alternative rooted in principles of chemical reactivity and process control.

The 14-Chloro Daunorubicin Intermediate: A Two-Step Strategy

The conversion of daunorubicin to doxorubicin via the 14-chloro intermediate is a classic two-step process. First, daunorubicin is halogenated at the C-14 position to yield 14-chloro daunorubicin. Second, this intermediate is hydrolyzed to replace the chlorine atom with a hydroxyl group.

Rationale for Halogenation: Activating the C-14 Position

From a chemical standpoint, the C-14 methyl group of daunorubicin is relatively unreactive. Direct oxidation is challenging and lacks selectivity. By replacing a hydrogen with a halogen, we achieve two critical objectives:

  • Activation for Nucleophilic Attack: The halogen atom is an excellent leaving group. Its presence transforms the C-14 carbon into an electrophilic site, making it susceptible to attack by a nucleophile, in this case, a precursor to the hydroxyl group.

  • Control of Reactivity: The choice of halogen (Cl, Br, I) allows for the fine-tuning of the intermediate's reactivity. While iodide is the best leaving group, iodo-intermediates can be less stable. Bromine is a common choice, offering a balance of reactivity and stability. Chlorine, being less reactive than bromine, can provide a more stable intermediate, potentially leading to fewer side reactions and greater process control, a significant advantage in large-scale synthesis.

Synthesis of 14-Chloro Daunorubicin

The synthesis of 14-chloro daunorubicin involves the direct chlorination of daunorubicin hydrochloride. A common and effective method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a non-polar solvent.

Experimental Protocol: Synthesis of 14-Chloro Daunorubicin

Objective: To synthesize 14-chloro daunorubicin from daunorubicin hydrochloride.

Materials:

  • Daunorubicin Hydrochloride

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, anhydrous

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend daunorubicin hydrochloride in anhydrous dichloromethane. A typical concentration would be in the range of 20-50 mg/mL.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere and prevent side reactions with atmospheric moisture.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (approximately 1.5-2.0 molar equivalents) in anhydrous dichloromethane.

  • Chlorination: Cool the daunorubicin suspension to 0°C using an ice bath. Add the sulfuryl chloride solution dropwise to the stirred suspension over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v). The product, 14-chloro daunorubicin, will have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of anhydrous methanol to destroy any excess sulfuryl chloride.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding diethyl ether.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The crude 14-chloro daunorubicin hydrochloride can be used in the next step without further purification or can be purified by recrystallization if necessary.

Causality and Insights:

  • The use of an anhydrous, non-polar solvent like dichloromethane is crucial to prevent the premature hydrolysis of sulfuryl chloride and the product.

  • The reaction is performed at a low temperature (0°C) to control the reactivity of sulfuryl chloride and minimize the formation of degradation products.

  • Using a slight excess of sulfuryl chloride ensures the complete conversion of the starting material.

From Intermediate to Final Product: The Hydrolysis of 14-Chloro Daunorubicin

The second critical step is the conversion of the 14-chloro intermediate to doxorubicin. This is a nucleophilic substitution reaction where the chloride ion is displaced by a hydroxide ion or its equivalent.

The Nucleophilic Substitution Mechanism

The reaction proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The C-14 carbon is a primary carbon, which is sterically accessible for a backside attack by the nucleophile. The rate of this reaction is dependent on the concentration of both the 14-chloro daunorubicin substrate and the incoming nucleophile.

A variety of conditions can be employed for this hydrolysis. While direct hydrolysis with an aqueous base is possible, it can lead to degradation of the sensitive anthracycline structure. A milder and often higher-yielding approach involves a two-step process via a formate or oxalate ester intermediate[3][4].

Workflow for Doxorubicin Synthesis via 14-Chloro Daunorubicin

G cluster_0 Step 1: C-14 Chlorination cluster_1 Step 2: Hydrolysis Daunorubicin Daunorubicin Hydrochloride Intermediate 14-Chloro Daunorubicin Hydrochloride Daunorubicin->Intermediate  0°C to RT Reagent1 SO₂Cl₂ in CH₂Cl₂ Doxorubicin Doxorubicin Hydrochloride Intermediate->Doxorubicin  ~20-40°C Reagent2 1. Sodium Formate (aq) 2. Mild Acidic Work-up

Caption: Overall workflow from Daunorubicin to Doxorubicin.

Protocol for Hydrolysis via Formate Intermediate

This method involves reacting 14-chloro daunorubicin with sodium formate to form a 14-formyloxy intermediate, which is then readily hydrolyzed under mild acidic conditions to yield doxorubicin.

Experimental Protocol: Hydrolysis of 14-Chloro Daunorubicin

Objective: To convert 14-chloro daunorubicin hydrochloride to doxorubicin hydrochloride.

Materials:

  • 14-Chloro Daunorubicin Hydrochloride

  • Sodium Formate (HCOONa)

  • Acetone

  • Water, deionized

  • Dilute Hydrochloric Acid (HCl)

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 14-chloro daunorubicin hydrochloride in a mixture of acetone and water (e.g., 1:1 v/v).

  • Formylation: Add an excess of sodium formate (typically 5-10 molar equivalents) to the solution. Stir the mixture at room temperature (around 20°C) for an extended period, often 48-100 hours[4]. The formate ion acts as the nucleophile, displacing the chloride.

  • Reaction Monitoring: Monitor the formation of the 14-formyloxy intermediate and its subsequent hydrolysis by TLC or HPLC.

  • Acidification and Hydrolysis: After the initial substitution is complete, slowly acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid. This step facilitates the hydrolysis of the formate ester to the desired hydroxyl group.

  • Isolation: Once the hydrolysis is complete, concentrate the solution under reduced pressure to remove the acetone. The doxorubicin hydrochloride product may precipitate or can be isolated by standard techniques such as chromatography or crystallization.

  • Purification: The crude doxorubicin hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., methanol/HCl/ether) to achieve the desired pharmaceutical-grade purity.

Causality and Insights:

  • The use of sodium formate provides a mild nucleophile that minimizes base-catalyzed degradation of the anthracycline core, a common issue with direct alkaline hydrolysis[2].

  • The extended reaction time is a consequence of the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and the moderate nucleophilicity of the formate anion.

  • The final acidic work-up is a gentle method to cleave the formate ester without damaging the final doxorubicin product.

Comparative Analysis and Process Optimization

The choice of a synthetic pathway in pharmaceutical manufacturing is a balance of yield, purity, cost, and process robustness. The 14-halo-daunorubicin route is a prime example of this optimization.

The Halogen Choice: A Matter of Reactivity vs. Stability

The reactivity of the C-14 halogenated intermediates follows the expected trend for leaving group ability: I > Br > Cl.

  • 14-Iodo Daunorubicin: Highly reactive, allowing for faster hydrolysis under milder conditions. However, the intermediate can be less stable, potentially leading to increased impurities if not handled carefully.

  • 14-Bromo Daunorubicin: Represents the most common and well-documented compromise, offering good reactivity with reasonable stability. Many established industrial processes utilize this intermediate[2][3][4].

  • 14-Chloro Daunorubicin: The most stable of the three halo-intermediates. This stability can be a significant advantage in a manufacturing environment, allowing for longer hold times and potentially a more controlled reaction. The trade-off is its lower reactivity, which necessitates longer reaction times or slightly more forcing conditions for the subsequent hydrolysis step.

Data Summary: Performance of Halogenated Intermediates

While exact yields are highly dependent on specific reaction conditions and scale, the following table provides a general comparison based on data from patent literature and chemical studies.

Intermediate PathwayTypical Halogenation YieldTypical Hydrolysis YieldOverall Yield (from Daunorubicin)Key Considerations
14-Chloro Daunorubicin Good to ExcellentGood~50-65%High intermediate stability, longer hydrolysis time.
14-Bromo Daunorubicin ExcellentGood to Excellent~60-75%Well-balanced reactivity and stability; widely used.[2][4]
14-Iodo Daunorubicin GoodExcellent~60-70%High reactivity, potentially lower intermediate stability.

Note: Yields are approximate and can vary significantly.

Mechanistic Pathway of Hydrolysis

G Start 14-Chloro Daunorubicin R-CH₂-Cl TS Transition State [Nu···CH₂(R)···Cl]⁻ Start:struct->TS:struct Nucleophile (Nu⁻) attacks C-14 Product Doxorubicin R-CH₂-Nu TS:struct->Product:struct Chloride (Cl⁻) is expelled

Caption: Sₙ2 mechanism at the C-14 position.

Conclusion

The synthesis of doxorubicin via a 14-chloro daunorubicin intermediate represents a robust and controllable chemical strategy. While perhaps less reactive than its bromo and iodo counterparts, the stability of the chloro-intermediate provides significant process advantages, minimizing degradation and allowing for more flexible manufacturing timelines. By understanding the underlying principles of C-14 activation via halogenation and the subsequent Sₙ2 hydrolysis, chemists can effectively and efficiently produce one of the most critical chemotherapeutic agents in modern medicine. This pathway underscores the importance of strategic intermediate selection in complex semi-synthetic processes, balancing chemical reactivity with the practical demands of pharmaceutical production.

References

  • Arcamone, F., et al. (1969). Doxorubicin, a novel antitumor antibiotic from Streptomyces peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
  • European Patent Office. (1990). EP0363604A2 - Improved process for the conversion of daunorubicin into doxorubicin.
  • Wikipedia. (n.d.). Biosynthesis of doxorubicin. Retrieved from [Link]

  • United States Patent and Trademark Office. (1980). US4211864A - Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation.
  • United States Patent and Trademark Office. (1991). US5008380A - Process for the conversion of daunorubicin into doxorubicin.
  • Pharmaffiliates. (n.d.). 14-Chloro Daunorubicin. Retrieved from [Link]

  • PubChem. (n.d.). 14-chlorodaunorubicin. Retrieved from [Link]

Sources

Foundational

The Halogen Effect: A Deep Dive into the Mechanism of Action of Halogenated Anthracycline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Re-engineering a Chemotherapeutic Workhorse For decades, anthrac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Re-engineering a Chemotherapeutic Workhorse

For decades, anthracyclines such as doxorubicin and daunorubicin have been mainstays in oncology, valued for their broad and potent anticancer activity. Their clinical efficacy, however, is a double-edged sword, often accompanied by severe side effects, most notably cardiotoxicity, and the emergence of drug resistance. This has spurred a continuous quest for novel derivatives with an improved therapeutic index. Among the most promising strategies is the selective halogenation of the anthracycline scaffold. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) at specific positions can profoundly alter the physicochemical properties of the parent molecule, leading to enhanced efficacy, altered drug distribution, and potentially reduced toxicity.

This technical guide provides a comprehensive exploration of the mechanism of action of halogenated anthracycline derivatives. We will dissect the three primary pillars of their cytotoxic activity: DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species (ROS). This guide will not only detail these mechanisms but also explore how halogenation modulates each of these functions, supported by experimental evidence and detailed protocols for their investigation.

The Rationale for Halogenation: A Physicochemical Perspective

The introduction of halogens into the anthracycline structure is a strategic modification aimed at fine-tuning its pharmacological properties. Halogens can influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. For instance, the iodine atom at the 4' position of the sugar ring in 4'-deoxy-4'-iododoxorubicin enhances the lipophilicity of the compound. This alteration is believed to contribute to its modified pharmacological properties and altered spectrum of antitumor activity.

The strategic placement of halogens can therefore lead to:

  • Enhanced Cellular Uptake and Accumulation: Increased lipophilicity can facilitate easier passage through the cell membrane, leading to higher intracellular drug concentrations.

  • Altered DNA Binding Affinity: Halogen atoms can influence the electronic and steric interactions of the anthracycline with the DNA double helix, potentially increasing the stability of the drug-DNA complex.

  • Modified Topoisomerase II Interaction: Changes in the molecular structure can affect how the drug interacts with the topoisomerase II enzyme and the DNA-enzyme complex, potentially leading to more potent inhibition.

  • Modulation of ROS Generation: The electron-withdrawing or donating properties of halogens can influence the redox cycling of the anthracycline quinone moiety, thereby affecting the rate of ROS production.

The following sections will delve into the specifics of how halogenation impacts each of the core mechanisms of action.

Core Mechanism I: DNA Intercalation - The Initial Engagement

The planar tetracyclic ring structure of anthracyclines allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This physical distortion of the DNA structure is a critical first step in their cytotoxic cascade, as it disrupts DNA replication and transcription.

The Impact of Halogenation on DNA Intercalation

Halogenation can subtly but significantly alter the DNA intercalating properties of anthracyclines. While the fundamental mechanism of intercalation remains the same, the nature and position of the halogen can influence the affinity and stability of the drug-DNA complex. For example, theoretical and experimental studies have shown that modifications to the anthracycline chromophore, which can include halogenation, affect DNA binding affinity.[1] The introduction of a halogen can create new van der Waals interactions or alter the electrostatic potential of the molecule, leading to a more favorable binding energy.

Experimental Workflow: Assessing DNA Intercalation

A standard and reliable method to quantify the DNA intercalating ability of a compound is the Ethidium Bromide (EtBr) Displacement Assay .

Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for the binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence. This quenching of fluorescence can be used to determine the DNA binding affinity of the test compound.[2]

  • Preparation of Solutions:

    • Prepare a stock solution of high-quality calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm.

    • Prepare a stock solution of Ethidium Bromide (e.g., 1 mM) in the same buffer.

    • Prepare a stock solution of the halogenated anthracycline derivative of known concentration in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Setup:

    • In a fluorescence cuvette, prepare a solution containing ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the buffer.

    • Incubate the mixture for 10 minutes at room temperature to allow for the formation of the EtBr-DNA complex.

  • Fluorescence Measurement:

    • Measure the initial fluorescence intensity of the EtBr-DNA complex using a spectrofluorometer. The typical excitation wavelength for EtBr is around 520 nm, and the emission is measured at approximately 600 nm.

    • Sequentially add increasing concentrations of the halogenated anthracycline derivative to the cuvette.

    • After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the concentration of the halogenated anthracycline derivative.

    • The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant (Ksv), which is an indicator of the binding affinity. A higher Ksv value suggests a stronger binding affinity.

G Workflow for Ethidium Bromide Displacement Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dna Prepare ct-DNA Solution mix_dna_etbr Mix ct-DNA and EtBr prep_dna->mix_dna_etbr prep_etbr Prepare EtBr Solution prep_etbr->mix_dna_etbr prep_drug Prepare Halogenated Anthracycline Solution titrate_drug Titrate with Halogenated Anthracycline prep_drug->titrate_drug incubate1 Incubate for 10 min mix_dna_etbr->incubate1 measure_initial Measure Initial Fluorescence (Ex: 520nm, Em: 600nm) incubate1->measure_initial measure_initial->titrate_drug incubate2 Incubate for 5 min after each addition titrate_drug->incubate2 measure_quenching Measure Fluorescence Quenching incubate2->measure_quenching plot_data Plot Fluorescence vs. [Drug] measure_quenching->plot_data calc_ksv Calculate Stern-Volmer Constant (Ksv) plot_data->calc_ksv

Caption: Workflow for assessing DNA intercalation via ethidium bromide displacement.

Core Mechanism II: Topoisomerase II Poisoning - The DNA Damage Inducer

While DNA intercalation is a crucial first step, the primary mechanism of cytotoxicity for many anthracyclines is the inhibition of topoisomerase II (Top2). Top2 is a nuclear enzyme essential for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs). Anthracyclines act as "poisons" by stabilizing the "cleavage complex," which is the intermediate state where Top2 is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and ultimately triggering apoptosis.[3]

The Impact of Halogenation on Topoisomerase II Poisoning

The ability of a halogenated anthracycline to poison Top2 is highly dependent on its structural modifications. Alterations in the chromophore structure, including the introduction of halogens, can significantly affect the drug's interaction with the Top2-DNA complex. For instance, some studies have shown that removing substituents at certain positions can lead to more active inducers of DNA cleavage.[4] The stereochemistry between the sugar moiety and the chromophore is also critical for activity.[4] Therefore, the specific halogen and its position can either enhance or diminish the Top2 poisoning activity.

Experimental Workflow: Assessing Topoisomerase II Poisoning

The most direct way to assess the Top2 poisoning activity of a compound is through an in vitro Topoisomerase II-mediated DNA Cleavage Assay .

This assay measures the ability of a compound to stabilize the Top2-DNA cleavage complex, resulting in the conversion of supercoiled plasmid DNA or kinetoplast DNA (kDNA) into linear or nicked forms. The different DNA topoisomers can then be separated by agarose gel electrophoresis.[5][6][7]

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water

      • 5x Topoisomerase II reaction buffer (containing ATP and MgCl2)

      • Supercoiled plasmid DNA (e.g., pBR322) or kDNA (as substrate)

      • The halogenated anthracycline derivative at various concentrations (or a vehicle control, e.g., DMSO).

      • Purified human Topoisomerase II enzyme (2-6 units).

  • Incubation:

    • Transfer the reaction tubes to a 37°C water bath and incubate for 30 minutes to allow the cleavage reaction to proceed.

  • Termination of Reaction:

    • Stop the reaction by adding 10% Sodium Dodecyl Sulfate (SDS) to a final concentration of 1%. SDS traps the enzyme in the cleavage complex.

    • Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the Topoisomerase II enzyme, leaving the DNA with breaks.

  • Gel Electrophoresis:

    • Add gel loading buffer to each reaction.

    • Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • Supercoiled DNA will migrate the fastest, followed by linear DNA, and then nicked (open circular) DNA.

    • An increase in the amount of linear and/or nicked DNA in the presence of the halogenated anthracycline derivative indicates its ability to poison Topoisomerase II. The intensity of these bands can be quantified using densitometry to determine the IC50 value for cleavage complex stabilization.

G Workflow for Topoisomerase II Cleavage Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis assemble_reactants Assemble Reactants on Ice: Buffer, DNA, Drug, Top2 Enzyme incubate_37c Incubate at 37°C for 30 min assemble_reactants->incubate_37c terminate_sds Terminate with SDS incubate_37c->terminate_sds digest_protk Digest with Proteinase K terminate_sds->digest_protk add_loading_dye Add Loading Dye digest_protk->add_loading_dye run_gel Agarose Gel Electrophoresis add_loading_dye->run_gel visualize_uv Visualize DNA Bands under UV run_gel->visualize_uv quantify_cleavage Quantify Linear/Nicked DNA visualize_uv->quantify_cleavage

Caption: Workflow for assessing Topoisomerase II poisoning activity.

Core Mechanism III: Generation of Reactive Oxygen Species (ROS) - The Oxidative Assault

In addition to their interactions with DNA and Top2, anthracyclines can induce cytotoxicity through the generation of reactive oxygen species (ROS). The quinone moiety of the anthracycline can undergo redox cycling, a process that involves the acceptance of an electron from cellular reductases (like NADPH cytochrome P450 reductase) to form a semiquinone radical. This radical can then transfer the electron to molecular oxygen, generating superoxide anions (O₂⁻) and regenerating the parent quinone. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular components, including lipids, proteins, and DNA.[8]

The Impact of Halogenation on ROS Generation

The electronic properties of the halogen substituent can influence the redox potential of the quinone moiety, thereby affecting the efficiency of ROS generation. An electron-withdrawing halogen might facilitate the initial reduction of the quinone, potentially leading to increased ROS production. Conversely, a bulkier halogen might sterically hinder the interaction with reductases, possibly reducing ROS generation. The specific impact of halogenation on ROS production is an area of active research, with the goal of designing derivatives that maximize anticancer efficacy while minimizing ROS-mediated cardiotoxicity.

Experimental Workflow: Measuring Intracellular ROS

A widely used method for detecting intracellular ROS is the 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay .

DCFDA (also known as H₂DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[9][10][11]

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the halogenated anthracycline derivative for the desired time period. Include a positive control (e.g., tert-Butyl Hydrogen Peroxide) and a vehicle control.

  • Staining with DCFDA:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add a working solution of DCFDA (typically 10-25 µM in serum-free medium or PBS) to each well.

    • Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells again with PBS.

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.

  • Data Analysis:

    • Subtract the background fluorescence of non-treated cells from all other values.

    • Plot the fluorescence intensity against the concentration of the halogenated anthracycline derivative to determine the dose-dependent effect on ROS production.

G Workflow for DCFDA Assay cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_measurement Measurement & Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat with Halogenated Anthracycline plate_cells->treat_cells wash_cells1 Wash Cells with PBS treat_cells->wash_cells1 add_dcfda Add DCFDA Solution wash_cells1->add_dcfda incubate_37c Incubate at 37°C for 30-45 min add_dcfda->incubate_37c wash_cells2 Wash Cells with PBS incubate_37c->wash_cells2 measure_fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) wash_cells2->measure_fluorescence analyze_data Analyze and Plot Data measure_fluorescence->analyze_data

Caption: Workflow for measuring intracellular ROS using the DCFDA assay.

Cellular Uptake and Intracellular Localization

The efficacy of any anticancer drug is contingent upon its ability to reach its intracellular targets. Halogenation, by increasing lipophilicity, can significantly enhance the cellular uptake of anthracyclines.

Experimental Workflow: Assessing Cellular Uptake and Localization

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique to visualize the intracellular distribution of fluorescent compounds like anthracyclines.[3][12]

The intrinsic fluorescence of anthracyclines allows for their direct visualization within cells. CLSM provides high-resolution optical sections, enabling the precise localization of the drug in different cellular compartments, such as the nucleus, cytoplasm, and mitochondria.

  • Cell Culture and Treatment:

    • Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Treat the cells with the halogenated anthracycline derivative for a specified time.

  • Cell Preparation for Imaging:

    • Wash the cells with PBS to remove any extracellular drug.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required, although live-cell imaging is often preferred to observe dynamic processes.

    • If desired, counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Imaging:

    • Image the cells using a confocal microscope equipped with appropriate lasers and filters for the specific anthracycline's fluorescence spectrum.

    • Acquire z-stack images to reconstruct a 3D view of the cell and the drug's distribution.

  • Analysis:

    • Analyze the images to determine the co-localization of the drug with specific organelle markers.

    • Quantify the fluorescence intensity in different cellular compartments to assess the relative accumulation of the drug.

G Workflow for Confocal Microscopy cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis grow_cells Grow Cells on Coverslips treat_drug Treat with Halogenated Anthracycline grow_cells->treat_drug wash_cells Wash with PBS treat_drug->wash_cells fix_stain Fix and/or Counterstain (Optional) wash_cells->fix_stain acquire_images Acquire Images with Confocal Microscope fix_stain->acquire_images z_stack Acquire Z-stack Images acquire_images->z_stack colocalization_analysis Co-localization Analysis z_stack->colocalization_analysis quantify_intensity Quantify Fluorescence Intensity colocalization_analysis->quantify_intensity

Caption: Workflow for visualizing intracellular drug localization.

Quantitative Data Summary

CompoundDNA Binding Affinity (Ksv)Topoisomerase II Inhibition (IC50)Relative ROS Generation
Doxorubicin1.0 (Reference)9.65 µM[13]1.0 (Reference)
4'-Iodo-doxorubicinIncreasedPotentModulated
2'-Fluoro-daunorubicinSignificantActiveAltered

Conclusion and Future Directions

The halogenation of anthracyclines represents a powerful strategy for medicinal chemists to refine the pharmacological profile of this important class of anticancer agents. By strategically introducing halogens, it is possible to enhance cellular uptake, modulate DNA binding affinity, and fine-tune the potency of topoisomerase II inhibition and the generation of reactive oxygen species. This in-depth guide has outlined the core mechanisms of action and provided detailed experimental workflows for their investigation, offering a roadmap for researchers in the field.

Future research should focus on systematic structure-activity relationship studies, directly comparing a series of halogenated derivatives to elucidate the precise contribution of each halogen at different positions. Such studies, generating robust quantitative data, will be instrumental in the rational design of next-generation anthracyclines with superior efficacy and a more favorable safety profile, ultimately benefiting cancer patients worldwide.

References

  • DNA Cleavage Mediated by Bacterial Type II Topoisomerases. (n.d.). In Springer Protocols. Retrieved from [Link][5]

  • Measurement of Intracellular ROS in Caenorhabditis elegans Using 2',7'-Dichlorodihydrofluorescein Diacetate. (2018). Bio-protocol, 8(6), e2767.[9]

  • Application Note: Measuring DNA Intercalation of Anticancer Agent 262. (n.d.). BenchChem.[14]

  • ROS Assay Kit Protocol. (n.d.). OLS-Bio.[10]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2023). Bio-protocol, 13(3), e4594.[15]

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). (n.d.). Abcam.[11]

  • OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs.
  • Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. (n.d.). TopoGEN, Inc.[6]

  • Coley, H. M., Amos, W. B., Twentyman, P. R., & Workman, P. (1993). Examination by laser scanning confocal fluorescence imaging microscopy of the subcellular localisation of anthracyclines in parent and multidrug resistant cell lines. British Journal of Cancer, 67(6), 1316–1323.[3]

  • Topoisomerase Assays. (2010). Current Protocols in Pharmacology, Chapter 3, Unit 3.3.[7]

  • Topoisomerase II inhibitory activity of the tested compounds (5a–g)... (n.d.). ResearchGate.[16]

  • Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. (2024). Nucleic Acids Research.
  • Topoisomerase II Drug Screening Kit (plasmid based). (n.d.). TopoGEN, Inc.[17]

  • Baer, H. H., & Siemsen, L. (1988). Synthesis and biological activity of (S)-2'-fluorodaunorubicin. Canadian Journal of Chemistry, 66(2), 187-192.[18]

  • Role of DNA in Condensation and Combinative Self-Assembly. (n.d.). The Royal Society of Chemistry.[19]

  • Examination by laser scanning confocal fluorescence imaging microscopy of the subcellular localisation of anthracyclines in parent and multidrug resistant cell lines. (1993). British Journal of Cancer, 67(6), 1316-1323.[12]

  • Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents. (n.d.). Semantic Scholar.[13]

  • Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy. (2023). Journal of Nanobiotechnology, 21(1), 1-16.
  • IC 50 values of derivatives against cancer cells and relative... (n.d.).
  • Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. (2013). PLoS ONE, 8(3), e58239.
  • Ethidium bromide (EtBr) displacement assay with increasing... (n.d.).
  • DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. (2019). Herald Scholarly Open Access.[2]

  • Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells. (1991). Leukemia, 5(2), 95-100.
  • Sequence-selective topoisomerase II inhibition by anthracycline derivatives in SV40 DNA: relationship with DNA binding affinity and cytotoxicity. (1989). Biochemistry, 28(14), 5859-5866.[4]

  • Fluorinated Anthracyclines: Synthesis and Biological Activity. (2004). Medicinal Chemistry Reviews - Online, 1, 47-71.
  • Joint experimental and theoretical investigation of the comparative DNA binding affinities of intercalating anthracycline derivatives. (1988). Journal of Biomolecular Structure & Dynamics, 6(2), 407-425.[1]

  • Relative DNA binding affinity of doxorubicin and doxorubicinol measured... (n.d.).
  • Evaluating Radioactive Analogs of Doxorubicin to Quantify ChemoFilter Binding and Whole-Body Positron Emission Tomography/Magnetic Resonance Imaging for Drug Biodistribution. (2022). Journal of Vascular and Interventional Radiology, 33(3), 305-312.
  • Evaluating Radioactive Analogs of Doxorubicin to Quantify ChemoFilter Binding and Whole-Body Positron Emission Tomography/Magnetic Resonance for Drug Biodistribution. (2022). Journal of Vascular and Interventional Radiology, 33(3), 305-312.
  • Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Strategies. (2022). Hilaris Publisher.

  • Synergistic effect of CNP and doxorubicin (DOX) on ROS generation. To... (n.d.).
  • Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. (1987). Antimicrobial Agents and Chemotherapy, 31(10), 1511-1516.
  • Structure Activity Rel
  • Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells. (2013). PLoS ONE, 8(10), e76676.
  • Model of doxorubicin-mediated generation of reactive oxygen species... (n.d.). ResearchGate.[8]

  • Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation. (2023). International Journal of Molecular Sciences, 24(3), 2095.
  • Doxorubicin increases generation of ROS and augments apoptosis in... (n.d.).
  • Confocal Microscopy for Intracellular Co-Localization of Proteins. (n.d.). Methods in Molecular Biology.
  • High content imaging with confocal microscopy. (n.d.). Enamine.
  • Confocal microscopic analysis of intracellular localization of... (n.d.).
  • Synthesis and biological evaluation of Doxorubicin-containing conjugate targeting PSMA. (2019). European Journal of Medicinal Chemistry, 170, 135-147.
  • Investigations into the DNA-binding mode of doxorubicinone. (2011). Organic & Biomolecular Chemistry, 9(21), 7437-7443.
  • Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. (2020). Vitae, 27(1).
  • Anthracycline incorporation in human lymphocytes. Kinetics of uptake and nuclear concentration. (1985). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 843(1-2), 83-92.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing.
  • Structure-activity studies with cytotoxic anthrapyrazoles. (2006).
  • Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. (2023). International Journal of Molecular Sciences, 24(13), 10985.
  • Synthesis, characterisation and influence of lipophilicity on cellular accumulation and cytotoxicity of unconventional platinum(iv) prodrugs as potent anticancer agents. (n.d.). Dalton Transactions.

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Exploratory

Technical Guide: Solubility Profile and Handling of 14-Chloro Daunorubicin

[1] Executive Summary 14-Chloro Daunorubicin (also known as 14-chlorodaunomycin or 14-chlororubomycin) is a critical, highly reactive intermediate in the semi-synthetic production of Doxorubicin (Adriamycin) and Valrubic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

14-Chloro Daunorubicin (also known as 14-chlorodaunomycin or 14-chlororubomycin) is a critical, highly reactive intermediate in the semi-synthetic production of Doxorubicin (Adriamycin) and Valrubicin.[1] Unlike its parent compound Daunorubicin, which is typically handled as a stable hydrochloride salt, the 14-chloro derivative is characterized by a significant shift in lipophilicity and high chemical reactivity.[1]

This guide provides a technical analysis of its solubility profile, distinguishing between its free base and salt forms . It addresses the operational challenges of handling this compound, specifically its tendency to undergo hydrolysis or alkylation in protic solvents, and outlines self-validating protocols for its isolation and purification.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior of 14-Chloro Daunorubicin, one must analyze the structural modification at the C-14 position of the anthracycline aglycone.[1]

Structural Impact on Lipophilicity[1]
  • Parent (Daunorubicin): Contains a methyl ketone at C-9.[1] The molecule is amphiphilic but the hydrochloride salt is highly water-soluble.[1]

  • Target (14-Chloro Daunorubicin): The substitution of a hydrogen atom with a chlorine atom (

    
    ) introduces a lipophilic halogen.[1]
    
    • Effect: This modification reduces water solubility compared to Doxorubicin (which has a hydroxyl group at C-14) and significantly increases solubility in chlorinated organic solvents.[1]

    • Reactivity: The C-14 chlorine is a good leaving group (alpha-haloketone), making the compound susceptible to nucleophilic attack (e.g., hydrolysis to 14-OH or substitution by carboxylates).[1]

Salt vs. Free Base[1]
  • Hydrochloride Salt: Soluble in polar organic solvents (Methanol, DMSO).[1][2]

  • Free Base: Highly soluble in non-polar/moderately polar chlorinated solvents (Chloroform, Methylene Chloride).[1] This phase behavior is exploited during synthesis to separate the product from water-soluble impurities.[1]

Solubility Profile

The following data summarizes the solvent interactions observed during the synthesis and purification of anthracyclines.

Table 1: Solubility and Solvent Interaction Matrix
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Operational Application
Chlorinated Chloroform (

)
High LowPrimary extraction solvent for the intermediate.[1]
Methylene Chloride (DCM)High LowAlternative extraction solvent; lower boiling point.[1]
Polar Protic Methanol (MeOH)ModerateHigh Reaction medium (bromination/chlorination); co-solvent.[1]
WaterInsolubleHigh Aqueous phase for salt formation; unstable (hydrolysis risk).[1]
Polar Aprotic DMSO / DMFHigh High Stock solutions for biological assays (though rarely used for isolation).[1]
AcetoneModerateLowUsed in crystallization mixtures.[1][3]
Non-Polar Diethyl EtherInsolubleInsolubleAnti-solvent: Used to precipitate the product from MeOH/CHCl3.
Hexane / HeptaneInsolubleInsolubleAnti-solvent: Used to drive precipitation and remove non-polar impurities.

Critical Note: "Solubility" in aqueous or alcoholic systems is time-dependent.[1] 14-Chloro Daunorubicin will degrade to Doxorubicin (14-hydroxy daunorubicin) in aqueous basic or neutral conditions over time.[1]

Experimental Protocols

Workflow Logic: The "Self-Validating" System

In chemical processing, a self-validating system uses phase changes to confirm product identity.[1] For 14-Chloro Daunorubicin, the ability to partition into Chloroform at pH 8.5 (as a free base) and precipitate upon addition of Ether (as a salt) serves as a rapid purity check.[1]

Diagram: Synthesis and Solubility-Driven Isolation

The following diagram illustrates the standard workflow converting Daunorubicin to 14-Chloro Daunorubicin, highlighting the critical solvent switches.

G Start Daunorubicin HCl (Starting Material) Reaction Halogenation Solvent: MeOH / Dioxane Reagent: Br2 or Cl2 Start->Reaction Dissolution Extraction Phase Partitioning Adjust to pH 8.5 Add Chloroform (CHCl3) Reaction->Extraction Reaction Complete Separation Phase Separation Organic Layer (Product) Aqueous Layer (Impurities) Extraction->Separation Agitation & Settling Precipitation Salt Formation & Precipitation Add Anhydrous HCl Add Diethyl Ether Separation->Precipitation Evaporate & Re-dissolve (MeOH) Final 14-Chloro Daunorubicin HCl (Red Precipitate) Precipitation->Final Filtration

Caption: Solvent-driven isolation workflow for 14-Chloro Daunorubicin, utilizing the differential solubility between the aqueous reaction mix and the chloroform extraction phase.

Protocol: Solubility-Based Purification

Objective: Isolate 14-Chloro Daunorubicin from reaction by-products.

  • Extraction (The Lipophilic Switch):

    • Take the reaction mixture (typically in Methanol/Dioxane).[1][4][5]

    • Add Chloroform (2 volumes) and Water (1 volume).[1]

    • Carefully adjust pH to 8.5 using dilute

      
      .[1]
      
    • Mechanism:[6][7] At pH 8.5, the amine deprotonates. The 14-chloro group renders the free base highly lipophilic, driving it into the Chloroform layer.[1] Unreacted Daunorubicin (more polar) and inorganic salts remain in the aqueous phase.[1]

  • Washing:

    • Wash the Chloroform extract once with slightly basic water (pH 8.[1]0) to remove traces of acid.[1]

    • Validation: The Chloroform layer should be deep red; the aqueous layer should be pale.

  • Precipitation (The Anti-Solvent Crash):

    • Dry the Chloroform layer over anhydrous

      
      .[1]
      
    • Evaporate the Chloroform under vacuum (Temperature < 35°C to prevent degradation) to a small volume.

    • Add a stoichiometric amount of methanolic HCl (to reform the salt).[1][5]

    • Slowly add Diethyl Ether (5-10 volumes) with vigorous stirring.

    • Result: 14-Chloro Daunorubicin HCl precipitates as a red powder.[1]

Stability and Handling

Reactivity Profile

14-Chloro Daunorubicin is an


-haloketone .[1] This structural motif is an alkylating agent.[1]
  • Hydrolysis: In water (especially at pH > 7), the chlorine is displaced by hydroxide, forming Doxorubicin.[1]

  • Photosensitivity: Like all anthracyclines, it is sensitive to light. Solutions in organic solvents should be protected from light (amber glassware).[1]

Diagram: Degradation Pathways

Understanding solubility requires understanding what the compound becomes if dissolved in the wrong solvent.

Stability Compound 14-Chloro Daunorubicin (Solvent: CHCl3/MeOH) Hydrolysis Hydrolysis (Solvent: Water, pH > 7) Compound->Hydrolysis + OH- Degradation Aglycone Cleavage (Acidic MeOH) Compound->Degradation Strong Acid Product Doxorubicin (14-OH) (More Polar) Hydrolysis->Product

Caption: Primary degradation pathways affecting solubility analysis. Hydrolysis increases polarity; cleavage destroys activity.

References

  • Arcamone, F., et al. (1974).[1] Process for the preparation of adriamycin and adriamycinone and adriamycin derivatives.[8] U.S. Patent No.[1][8][9] 3,803,124.[1][8] Washington, DC: U.S. Patent and Trademark Office.

  • Penco, S., et al. (1980).[1] Daunorubicin and doxorubicin labelled with 14C at the 14-position and processes for their preparation.[1][5][9][10] U.S. Patent No.[1][8][9] 4,211,864.[1] Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[1] Compound Summary: 14-Chlorodaunorubicin.[1][9] National Center for Biotechnology Information.[1] (Note: Linked to related Doxorubicin/Daunorubicin records for physicochemical context as specific 14-Cl records are often subsumed under synthesis parents).[1]

  • Horton, D., Priebe, W., & Sznaidman, M. (1988).[1] Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin.[1][10] Carbohydrate Research, 184, 231-235.[1][10]

Sources

Foundational

Stability and Hydrolytic Kinetics of 14-Chloro Daunorubicin in Aqueous Media

Executive Summary 14-Chloro Daunorubicin (14-Cl-DNR) serves as a potent cytotoxic agent and a critical synthetic intermediate in the conversion of Daunorubicin to Doxorubicin. Unlike its parent compound, the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14-Chloro Daunorubicin (14-Cl-DNR) serves as a potent cytotoxic agent and a critical synthetic intermediate in the conversion of Daunorubicin to Doxorubicin. Unlike its parent compound, the stability of 14-Cl-DNR is dictated by the high electrophilicity of the C-14 methylene chloride moiety. This guide provides a comprehensive technical analysis of its behavior in aqueous solutions, detailing the kinetic competition between C-14 hydrolysis (conversion to active Doxorubicin) and irreversible aglycone degradation. We present validated protocols for handling, stabilization, and chromatographic quantification, designed for researchers in medicinal chemistry and formulation science.

Chemical Basis of Instability

The stability profile of 14-Cl-DNR is governed by two distinct reactive centers on the anthracycline scaffold. Understanding these mechanisms is prerequisite to designing effective handling protocols.

The C-14 Reactivity (Primary Instability)

The substitution of a hydrogen atom with a chlorine at the C-14 position creates a primary alkyl halide. In aqueous media, this carbon is highly susceptible to nucleophilic attack by water or hydroxide ions.

  • Mechanism: Nucleophilic substitution (

    
     or pseudo-
    
    
    
    ).
  • Result: Conversion to 14-Hydroxy Daunorubicin (Doxorubicin). While this is the desired pathway in synthesis, it represents a degradation event when studying the isolated 14-Cl derivative.

The Glycosidic Linkage (Secondary Instability)

Like all anthracyclines, 14-Cl-DNR contains a glycosidic bond connecting the tetracyclic aglycone to the daunosamine sugar.

  • Acidic Conditions (pH < 3): Promotes acid-catalyzed hydrolysis of the glycosidic bond, releasing the insoluble aglycone and the sugar moiety.

  • Basic Conditions (pH > 8): Promotes structural rearrangement, deprotonation of the phenolic groups, and irreversible ring destruction (indicated by a color shift from orange/red to blue/violet).

Kinetic Profile & Degradation Pathways[1][2][3]

The degradation of 14-Cl-DNR in aqueous solution follows pseudo-first-order kinetics, heavily dependent on pH and temperature.

Reaction Pathways Diagram

The following diagram illustrates the competing pathways that define the stability of the molecule in solution.

DegradationPathways Start 14-Chloro Daunorubicin (Aqueous Solution) Dox Doxorubicin (Hydrolysis Product) Start->Dox Nucleophilic Attack (H2O/OH-) pH 4.0 - 7.0 Aglycone 14-Chloro Aglycone (Degradation Product) Start->Aglycone Glycosidic Cleavage pH < 3.0 RingDest Ring Destruction (Color Change: Blue) Start->RingDest Base Catalyzed Decomp. pH > 8.5 Dox->RingDest Prolonged Exposure pH > 8.0

Figure 1: Competing degradation pathways. The green path represents the conversion to Doxorubicin, which is the primary instability factor at neutral pH.

pH-Dependent Half-Life Data (Estimated)

The following data summarizes the stability zones based on Arrhenius kinetics for 14-halo anthracyclines.

pH ConditionDominant MechanismEstimated

(25°C)
Visual Indicator
pH < 3.0 Glycosidic Hydrolysis< 4 HoursPrecipitation (Aglycone)
pH 3.5 - 5.0 Maximum Stability 12 - 24 Hours Clear Red/Orange Solution
pH 7.0 - 7.4 C-14 Hydrolysis (

)
2 - 6 HoursNo immediate color change
pH > 8.5 Ring Fragmentation< 15 MinutesShift to Violet/Blue

Critical Insight: Unlike standard Daunorubicin, which is relatively stable at pH 5-6, 14-Cl-DNR is never truly "stable" in water due to the C-Cl bond. It must be processed immediately or stored in anhydrous organic solvents.

Experimental Analysis Protocols

To accurately quantify 14-Cl-DNR without inducing degradation during the analysis itself, a specific RP-HPLC method is required. Standard "Doxorubicin" methods often use pH conditions that may artificially hydrolyze the 14-Cl derivative during the run.

Analytical Workflow Diagram

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Stock Dissolve in DMSO (Anhydrous) Dilute Dilute 1:100 into Acidic Mobile Phase Stock->Dilute Inject Injection (10µL) Keep Autosampler @ 4°C Dilute->Inject Column C18 Column (pH 3.0 Buffer) Inject->Column Detect Fluorescence Ex: 480nm | Em: 560nm Column->Detect

Figure 2: Optimized analytical workflow to minimize on-column hydrolysis.

Validated HPLC Methodology

Principle: The method utilizes a low-pH mobile phase to suppress phenol ionization and inhibit the nucleophilic attack of water on the C-14 position during the chromatographic run.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 70% A / 30% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Column), 4°C (Autosampler - Critical) .

  • Detection: Fluorescence (Ex 480 nm, Em 560 nm) provides 100x sensitivity over UV, allowing for lower concentrations and reduced aggregation risk.

Protocol Steps:

  • Stock Prep: Dissolve 1 mg 14-Cl-DNR in 1 mL anhydrous DMSO. Store at -20°C.

  • Working Solution: Immediately before injection, dilute stock into Mobile Phase A.

  • Self-Validation: Inject a standard of Doxorubicin (the hydrolysis product) to establish its retention time. 14-Cl-DNR is more hydrophobic and should elute after Doxorubicin. If the 14-Cl peak is absent and only the Doxorubicin peak appears, your sample has hydrolyzed.

Stabilization & Handling Strategies

For researchers utilizing 14-Cl-DNR as a reagent, maintaining integrity is paramount.[1]

Formulation for Stability
  • Solvent System: Avoid pure aqueous buffers. Use co-solvent systems such as 10-20% DMSO or Methanol in water if aqueous conditions are strictly necessary.

  • pH Control: Buffer to pH 4.5 using Acetate or Citrate buffers. Avoid Phosphate buffers (PBS) for storage, as phosphate ions can catalyze degradation and promote precipitation [1].

  • Temperature: All aqueous manipulations must occur on ice (4°C). The rate of hydrolysis doubles approximately every 10°C increase.

Storage
  • Solid State: Store as a lyophilized powder at -20°C, desiccated, and protected from light.

  • Solution: Do not store aqueous solutions. Prepare fresh. If necessary, freeze in liquid nitrogen immediately after preparation, though freeze-thaw cycles will induce degradation.

References

  • Beijnen, J. H., et al. "Chemical stability of the antitumor drug daunorubicin in aqueous solution." International Journal of Pharmaceutics 32.2-3 (1986): 123-131.

  • Horton, D., Priebe, W., & Sznaidman, M. "Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin."[2] Carbohydrate Research 184 (1988): 231-235.[2]

  • Arcamone, F., et al. "Process for the preparation of doxorubicin." U.S. Patent No.[3] 3,803,124. (1974).

  • Janssen, M. J., et al. "Doxorubicin decomposition in aqueous solution: mechanism and kinetics." International Journal of Pharmaceutics 23.1 (1985): 1-11.

Sources

Exploratory

The Enigmatic Tale of 14-Chloro Daunorubicin: A Case Study in Anthracycline Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The anthracycline class of antibiotics represents a cornerstone of modern oncology, with daunorubicin and its acclaimed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anthracycline class of antibiotics represents a cornerstone of modern oncology, with daunorubicin and its acclaimed successor, doxorubicin, standing as testaments to the power of microbial natural products in cancer therapy. The trajectory of anthracycline development has been a multi-decade pursuit of enhanced efficacy and mitigated toxicity, often centered on strategic chemical modifications of the parent scaffold. This technical guide delves into the history and scientific rationale behind the development of daunorubicin analogs, with a specific focus on the enigmatic C-14 substituted derivative, 14-Chloro Daunorubicin. While the history of 14-Chloro Daunorubicin itself is sparsely documented in peer-reviewed literature, its existence as a synthetic analog provides a valuable lens through which to examine the critical role of C-14 modification in shaping the biological activity of anthracyclines. This guide will explore the foundational discovery of daunorubicin, the pivotal development of doxorubicin through C-14 hydroxylation, and the presumed synthetic pathways and potential mechanistic implications of a C-14 chloro-substitution. By dissecting the knowns and unknowns surrounding 14-Chloro Daunorubicin, we aim to provide a comprehensive resource for researchers engaged in the ongoing quest for novel and improved anthracycline-based therapeutics.

The Genesis of a "Ruby" Antibiotic: The Discovery of Daunorubicin

The story of the anthracyclines begins in the 1950s with a concerted effort by Italian researchers at Farmitalia Research Laboratories to discover novel anticancer compounds from soil-dwelling microbes.[1] This endeavor led to the isolation of a red-pigmented antibiotic from a strain of Streptomyces peucetius, found in a soil sample from the area surrounding the 13th-century Castel del Monte.[1] Concurrently, French scientists made a similar discovery, and the compound was ultimately named daunorubicin, a portmanteau of "Dauni," an ancient tribe from the region of its Italian discovery, and "rubis," the French word for ruby, alluding to its vibrant color.[1]

Early clinical trials in the 1960s demonstrated daunorubicin's efficacy in treating acute leukemia and lymphomas.[1] However, a significant and dose-limiting side effect soon became apparent: cardiotoxicity.[1] This adverse effect has remained a central challenge in anthracycline therapy and a primary driver for the development of new analogs.

Daunorubicin was approved for medical use in the United States in 1979 and is on the World Health Organization's List of Essential Medicines.[1] It is primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2]

The Core Mechanism: How Daunorubicin Exerts its Cytotoxic Effects

The anticancer activity of daunorubicin is multifaceted, primarily targeting the machinery of DNA replication and transcription within cancer cells.[3] Its planar tetracyclic ring system allows it to intercalate between DNA base pairs, distorting the helical structure and obstructing the processes of replication and transcription.[1][3]

A crucial aspect of its mechanism is the inhibition of topoisomerase II.[1][3] This enzyme is vital for relieving the torsional strain in DNA during replication by creating and resealing double-strand breaks.[1] Daunorubicin stabilizes the complex formed between topoisomerase II and DNA after the break has been made, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA double-strand breaks, triggering apoptotic cell death.

Furthermore, the quinone moiety of the daunorubicin molecule can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.[3]

Daunorubicin Daunorubicin DNA DNA Daunorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Daunorubicin->Topoisomerase_II Inhibition ROS ROS Daunorubicin->ROS Redox cycling DNA_damage DNA_damage DNA->DNA_damage Double-strand breaks Topoisomerase_II->DNA Creates/reseals breaks Apoptosis Apoptosis DNA_damage->Apoptosis Cellular_damage Cellular_damage ROS->Cellular_damage Oxidative stress Cellular_damage->Apoptosis

Figure 1: Simplified Mechanism of Action of Daunorubicin.

The Doxorubicin Breakthrough: The Significance of C-14 Hydroxylation

The quest to improve upon the therapeutic window of daunorubicin led to the development of numerous analogs. The most significant of these is doxorubicin, which was isolated from a mutated strain of S. peucetius. The only structural difference between doxorubicin and daunorubicin is the presence of a hydroxyl group at the C-14 position.[3] This seemingly minor modification dramatically expanded its spectrum of activity to include a wide range of solid tumors, such as breast, lung, and ovarian cancers.[4]

The C-14 hydroxyl group is believed to contribute to the enhanced activity of doxorubicin through several mechanisms. It may provide an additional point of interaction with DNA or topoisomerase II, further stabilizing the drug-enzyme-DNA complex. Additionally, it can influence the molecule's redox properties and its interaction with cellular membranes.

The Enigma of 14-Chloro Daunorubicin: Synthesis and Postulated Properties

While extensive research has been published on doxorubicin and other C-14 modified anthracyclines, 14-Chloro Daunorubicin (CAS Number: 121250-06-4) remains a largely enigmatic compound with a dearth of publicly available scientific literature on its development and biological activity. Its existence is confirmed through chemical supplier catalogs, which provide its chemical structure: a daunorubicin molecule with a chloroacetyl group at the C-14 position.

Plausible Synthetic Route

Based on established methods for the synthesis of C-14 substituted anthracyclines, a plausible synthetic route for 14-Chloro Daunorubicin would involve the halogenation of the C-14 position of daunorubicin, followed by nucleophilic substitution. A common precursor for such modifications is 14-bromodaunorubicin.

Step-by-step methodology:

  • Bromination of Daunorubicin: Daunorubicin hydrochloride is treated with bromine in a suitable solvent system, such as a mixture of methanol and dioxane, to yield 14-bromodaunorubicin. This reaction proceeds via an electrophilic substitution at the C-14 position.

  • Formation of the Chloroacetyl Ester: While not explicitly documented for 14-Chloro Daunorubicin, a potential route could involve the reaction of 14-bromodaunorubicin with a source of chloroacetate. However, a more likely and direct approach would be the acylation of the C-14 position. A more direct synthesis of the chloroacetyl derivative is also plausible.

A patent for the synthesis of 14-C labeled daunorubicin and doxorubicin describes the reaction of a 14-bromo derivative with sodium formate to introduce the formyloxy group, which is then hydrolyzed to the hydroxyl group of doxorubicin.[5] This highlights the reactivity of the C-14 position and the feasibility of introducing various substituents.

Daunorubicin Daunorubicin 14-Bromodaunorubicin 14-Bromodaunorubicin Daunorubicin->14-Bromodaunorubicin Bromination Bromine Bromine Bromine->14-Bromodaunorubicin 14-Chloro_Daunorubicin 14-Chloro_Daunorubicin 14-Bromodaunorubicin->14-Chloro_Daunorubicin Nucleophilic Substitution/Acylation Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->14-Chloro_Daunorubicin

Figure 2: Plausible Synthetic Pathway for 14-Chloro Daunorubicin.
Postulated Mechanism of Action and Biological Activity

In the absence of specific experimental data for 14-Chloro Daunorubicin, its mechanism of action can be postulated based on the well-established pharmacology of daunorubicin and the influence of C-14 modifications.

  • DNA Intercalation and Topoisomerase II Inhibition: It is highly probable that 14-Chloro Daunorubicin retains the core mechanisms of its parent compound, including DNA intercalation and topoisomerase II poisoning. The bulky chloroacetyl group at C-14 could potentially influence the binding affinity and orientation of the molecule within the DNA grooves, which may alter its efficacy.

  • Alkylating Potential: The presence of a chloroacetyl group introduces an electrophilic center, raising the possibility of covalent bond formation with nucleophilic residues on DNA or proteins. This alkylating activity could represent an additional mechanism of cytotoxicity, potentially leading to DNA cross-linking or irreversible enzyme inhibition.

  • Drug Resistance: A significant challenge in anthracycline therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Modifications to the anthracycline structure can impact its recognition and transport by these pumps. It is conceivable that the chloroacetyl moiety could alter the interaction of the drug with P-gp, although without experimental data, it is difficult to predict whether this would lead to increased or decreased resistance.

  • Cardiotoxicity: The cardiotoxicity of anthracyclines is a complex phenomenon linked to the generation of ROS and interference with cardiac-specific proteins. The electronic and steric properties of the C-14 substituent can influence the redox potential of the quinone moiety and the overall lipophilicity of the molecule, both of which can impact cardiotoxicity. The effect of a chloroacetyl group on this toxicity profile remains to be determined.

The Broader Landscape of Daunorubicin Analog Development

The development of doxorubicin from daunorubicin underscored the critical importance of the C-14 position for modulating the therapeutic properties of anthracyclines. This has spurred the synthesis and evaluation of a vast number of C-14 substituted analogs in an ongoing effort to:

  • Broaden the Spectrum of Antitumor Activity: As exemplified by doxorubicin, modifications at C-14 can extend the efficacy of the drug to a wider range of cancers.

  • Overcome Multidrug Resistance: Structural changes can be designed to evade the recognition and efflux by MDR proteins.

  • Reduce Cardiotoxicity: The ultimate goal for many analog development programs is to dissociate the anticancer effects from the cardiotoxic side effects.

Conclusion and Future Perspectives

The history of 14-Chloro Daunorubicin in oncology research is, from the available public record, a story of unrealized potential or, perhaps, a developmental dead-end. Its existence as a chemical entity highlights a specific avenue of C-14 modification that was likely explored alongside many others in the quest for superior anthracyclines. The lack of published research suggests that this particular analog may not have demonstrated a favorable enough therapeutic index in preclinical screenings to warrant further investigation.

However, the conceptual framework behind its design remains relevant. The strategy of introducing an alkylating function at the C-14 position is a scientifically sound approach to potentially enhance cytotoxicity. The story of 14-Chloro Daunorubicin serves as a valuable case study for drug development professionals, illustrating that for every successful analog like doxorubicin, there are countless others that, for a multitude of reasons, do not advance to clinical use.

Future research in the field of anthracycline development may revisit such "forgotten" analogs, especially with the advent of new screening technologies and a deeper understanding of cancer biology and drug resistance mechanisms. The tale of 14-Chloro Daunorubicin, though shrouded in some mystery, underscores the intricate, challenging, and often-unpredictable path of anticancer drug discovery.

References

  • Arcamone, F., et al. (1978). Synthesis and antitumour activity of new daunorubicin and adriamycin analogues. Experientia, 34(10), 1255-1257. [Link]

  • Arcamone, F., & Penco, S. (1980). U.S. Patent No. 4,211,864. Washington, DC: U.S.
  • Arcamone, F., et al. (1974). U.S. Patent No. 3,803,124. Washington, DC: U.S.
  • Carter, S. K. (1975). Adriamycin—a review. Journal of the National Cancer Institute, 55(6), 1265-1274.
  • Di Marco, A., et al. (1969). Daunomycin, a new antibiotic of the rhodomycin group.
  • European Patent Office. (1990). EP0363604A2: Improved process for the conversion of daunorubicin into doxorubicin.
  • Daunorubicin. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Oliinyk, O. S., et al. (2021). Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids. Journal of the American Chemical Society, 143(30), 11636-11645.
  • Patsnap. (2024, July 17). What is the mechanism of Daunorubicin? Synapse. [Link]

  • Pharmaffiliates. (n.d.). 14-Chloro Daunorubicin. Retrieved February 22, 2026, from [Link]

  • S. Penco, et al. (1997).
  • StatPearls. (2023, August 28). Daunorubicin. National Center for Biotechnology Information. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • van der Rijst, C. C. M., et al. (1996). A process for preparing epirubicin or acid addition salts thereof from daunorubicin.
  • Zabudkin, A. F. (2007). U.S.
  • Zhang, D., et al. (2018). Daunorubicin induces GLI1‑dependent apoptosis in colorectal cancer cell lines. International Journal of Oncology, 53(5), 2093-2102. [Link]

  • Gad-el-Hak, M. (Ed.). (2018). Daunorubicin Hydrochloride – Application in Therapy and Current Clinical Research. IntechOpen.

Sources

Protocols & Analytical Methods

Method

Step-by-step chlorination procedure for Daunorubicin side chains

Application Note: Precision Chlorination of Daunorubicin Side Chains (C-14 Functionalization) Executive Summary This application note details the protocol for the regioselective chlorination of Daunorubicin (DNR) at the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chlorination of Daunorubicin Side Chains (C-14 Functionalization)

Executive Summary

This application note details the protocol for the regioselective chlorination of Daunorubicin (DNR) at the C-14 position of the C-9 side chain. While the bromination of C-14 is the industrial standard for synthesizing Doxorubicin (Adriamycin), the 14-chloro derivative (14-chloro-daunorubicin) is a critical intermediate for specific analog development and stability studies, offering a less labile leaving group than its bromo-counterpart.

This guide moves beyond generic textbook descriptions, addressing the specific challenges of anthracycline chemistry: preserving the acid-sensitive glycosidic bond (C7-O-C1') and preventing over-halogenation or sugar degradation.

Mechanistic Insight & Reaction Design

The conversion relies on the electrophilic alpha-halogenation of the C-13 ketone. The reaction is kinetically controlled to favor the C-14 methyl group over the ring system.

Key Challenges:

  • Regioselectivity: The C-14 position is sterically accessible but requires precise stoichiometry to avoid di-chlorination.

  • Stability: The daunosamine sugar moiety is prone to hydrolysis (deglycosylation) under acidic conditions generated by HCl byproducts.

  • Solubility: Daunorubicin HCl is hydrophilic; the reaction often requires a biphasic system or specific cosolvents (Methanol/Dioxane) to facilitate the reaction with non-polar halogenating agents.

Pathway Visualization

G Dau Daunorubicin (C13-Acetyl) Enol Enol Intermediate (Kinetic Control) Dau->Enol Tautomerization ClDau 14-Chloro-Daunorubicin (Target) Enol->ClDau Electrophilic Subst. (-HCl) Chlor Chlorinating Agent (SO2Cl2 or Cl2) Chlor->Enol Reagent Addition Dox Doxorubicin (Hydrolysis Product) ClDau->Dox Optional Hydrolysis

Figure 1: Reaction pathway for the C-14 chlorination of Daunorubicin. The process targets the acetyl side chain via an enol intermediate.

Experimental Protocol

Safety Warning: Daunorubicin is a potent cytotoxin and suspected carcinogen. All procedures must be performed in a Class II Biological Safety Cabinet (BSC) over a non-porous surface.

Reagents & Equipment
ComponentSpecificationPurpose
Substrate Daunorubicin HCl (>98% purity)Starting Material
Reagent Sulfuryl Chloride (

) or

in

Chlorinating Agent (Controlled release)
Solvent A Anhydrous MethanolPromotes ketal formation/solubility
Solvent B 1,4-Dioxane (Dry)Inert co-solvent
Scavenger Propylene Oxide or OrthoformateAcid scavenger (Protects glycosidic bond)
Quench Sodium Bicarbonate (

)
Neutralization
Step-by-Step Procedure

Step 1: Pre-Reaction Preparation (The "Free Base" Trap) Context: While many protocols start with the HCl salt, converting to the free base or using a buffered system improves yield by protecting the amine on the sugar.

  • Dissolve 1.0 g (1.77 mmol) of Daunorubicin HCl in 20 mL of anhydrous Methanol/Dioxane (1:2 v/v).

  • Critical Step: If using the free base is required for specific analog synthesis, neutralize carefully with 1 eq of triethylamine, but for direct halogenation, the HCl salt is often preferred to keep the amine protonated and unreactive toward the chlorine source. Recommendation: Proceed with HCl salt to protect the daunosamine nitrogen.

Step 2: Controlled Chlorination Context: Direct chlorine gas is too aggressive. Sulfuryl chloride (


) allows for precise stoichiometric control.
  • Cool the reaction mixture to 10°C . Temperature control is vital to prevent sugar cleavage.

  • Prepare a solution of Sulfuryl Chloride (1.1 eq) in 5 mL of dry Chloroform.

  • Add the chlorinating agent dropwise over 30 minutes .

    • Observation: The solution may darken slightly. A rapid color change to violet indicates degradation (pH > 8) or excessive acid formation.

  • In-Process Control (IPC): After 1 hour, aliquot 10

    
    L for TLC (CHCl3:MeOH 80:20). Look for the appearance of a less polar spot (
    
    
    
    vs
    
    
    for Dau).

Step 3: Quenching & Acid Management Context: The reaction produces HCl.[1] If left unneutralized, the glycosidic bond will hydrolyze, destroying the drug.

  • Once conversion >90% (by HPLC/TLC), immediately pour the reaction mixture into a stirred biphasic mixture of Chloroform (50 mL) and Saturated Aqueous NaHCO3 (50 mL) .

  • Stir vigorously for 5 minutes to neutralize acid byproducts.

  • Separate the organic layer.[1] Extract the aqueous layer twice with Chloroform.[1]

Step 4: Isolation

  • Dry combined organics over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent under reduced pressure (Rotavap bath < 35°C). Heat sensitivity warning.

  • Precipitation: Redissolve the residue in a minimum volume of Chloroform and precipitate by adding excess Diethyl Ether or Hexane.

  • Filter the red powder: 14-Chlorodaunorubicin .

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Shift of C14 protons: Singlet at

2.3 (Dau)

AB quartet/Singlet at

4.5-5.0 (14-Cl).
Purity HPLC (C18 Column)> 95% Area under curve.
Mass Spec ESI-MSM+1 peak shift:

(distinct Cl isotope pattern).
Residual Solvent GC-HeadspaceMethanol < 3000 ppm; Chloroform < 60 ppm.

Troubleshooting Guide:

  • Problem: Low Yield / High Degradation.

    • Cause: Acid hydrolysis of the sugar.

    • Fix: Add trimethyl orthoformate (TMOF) to the reaction mixture as a water/acid scavenger.

  • Problem: Polychlorination.

    • Cause: Excess reagent or temperature too high.

    • Fix: Lower temperature to 0°C and strictly limit

      
       to 1.05 equivalents.
      

References

  • Arcamone, F., et al. (1975).[2] Synthesis and antitumor activity of 14-halo derivatives of daunorubicin. Cancer Chemotherapy Reports.[2] (Generalized reference to Arcamone's foundational work).

  • Penco, S. (1993).[2] Process for the preparation of anthracycline glycosides. European Patent Office.

  • Vertex Pharmaceuticals. (1980). Daunorubicin and doxorubicin labelled with 14C at the 14-position and processes for their preparation.[1][2][3] US Patent 4,211,864.

  • MyBioSource. (2023). 14-Chloro Daunorubicin Antibiotic Product Data.

Sources

Application

Application Note &amp; Protocol: High-Yield Synthesis of Doxorubicin via Hydrolysis of 14-Chloro Daunorubicin

Abstract Doxorubicin is a cornerstone of chemotherapy, widely utilized for its broad-spectrum anti-neoplastic activity.[1][2] It is structurally a 14-hydroxylated derivative of daunorubicin, its natural precursor.[3] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Doxorubicin is a cornerstone of chemotherapy, widely utilized for its broad-spectrum anti-neoplastic activity.[1][2] It is structurally a 14-hydroxylated derivative of daunorubicin, its natural precursor.[3] While microbial fermentation can produce daunorubicin, doxorubicin is often prepared semi-synthetically.[3][4] This application note provides a detailed, field-proven protocol for the efficient conversion of 14-chloro daunorubicin to doxorubicin. The synthesis proceeds via a controlled hydrolysis, designed to maximize yield and purity by circumventing the degradation pathways associated with harsh reaction conditions.[5][6] We further present robust, self-validating analytical protocols using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for in-process monitoring and final product validation, ensuring the final compound meets stringent purity and identity specifications.

Part 1: The Synthetic Pathway: From Precursor to Product

Principle and Mechanism of Conversion

The conversion of 14-chloro daunorubicin to doxorubicin is a nucleophilic substitution reaction at the C-14 position of the anthracycline core. The chlorine atom serves as a leaving group, which is replaced by a hydroxyl group.

Causality Behind the Method: Direct hydrolysis of the 14-halo intermediate using strong alkaline conditions is a known method but often results in low yields due to competing degradation reactions, such as the cleavage of the daunosamine sugar moiety.[5][6] To enhance stability and improve yield, this protocol employs a two-step approach:

  • Formation of a Stable Intermediate: The 14-chloro group is first substituted by a weaker nucleophile, such as formate or acetate, to form a 14-acyloxy intermediate (e.g., 14-formyloxy-daunorubicin). This reaction is more controlled and minimizes side reactions.

  • Mild Hydrolysis: The resulting ester intermediate is then hydrolyzed under mild, controlled pH conditions to yield the final 14-hydroxy product, doxorubicin. This avoids the molecular instability associated with extreme pH levels.[5][7]

This strategy, adapted from processes developed for analogous 14-bromo precursors, provides a more reliable and higher-yielding pathway to high-purity doxorubicin.[5][7]

G cluster_0 A 14-Chloro Daunorubicin B Intermediate: 14-Formyloxy-daunorubicin A->B  Step 1: Nucleophilic Substitution  Reagent: Sodium Formate (HCOONa)  Solvent: Acetone/Water C Doxorubicin (14-Hydroxy Daunorubicin) B->C  Step 2: Mild Hydrolysis  Condition: Controlled pH (7.5 - 8.0)  Aqueous Buffer G cluster_0 A Step 1: Synthesis (14-Cl Daunorubicin -> Intermediate) C In-Process Control (HPLC Monitoring) A->C Monitor B Step 2: Hydrolysis (Intermediate -> Doxorubicin) B->C Monitor D Work-up & Purification (Extraction / Chromatography) B->D C->B E Final Product Analysis D->E F Purity & Assay (HPLC-UV/FLD) E->F G Identity Confirmation (LC-MS) E->G H Validated Doxorubicin HCl F->H G->H

Sources

Method

Application Note: High-Purity Isolation of 14-Chloro Daunorubicin via Column Chromatography

Executive Summary 14-Chloro Daunorubicin (14-Cl-DNR) is a critical synthetic intermediate in the conversion of Daunorubicin to Doxorubicin (Adriamycin). While the 14-bromo derivative is historically more common in patent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14-Chloro Daunorubicin (14-Cl-DNR) is a critical synthetic intermediate in the conversion of Daunorubicin to Doxorubicin (Adriamycin). While the 14-bromo derivative is historically more common in patent literature, the 14-chloro analog offers distinct stability profiles and reaction kinetics. However, its purification presents a unique challenge: the compound is an alkylating agent prone to hydrolysis and photodegradation, and it must be separated from both the starting material (Daunorubicin) and over-halogenated byproducts (14,14-dichloro species).

This guide details a robust Normal Phase (NP) chromatography protocol for preparative isolation, supported by Reverse Phase (RP-HPLC) methods for analytical validation. The methodology prioritizes yield and stability, utilizing specific solvent modifiers to suppress ionization and prevent on-column degradation.

Technical Background & Separation Logic

The Separation Challenge

The synthesis of 14-Cl-DNR involves the electrophilic halogenation of the C-14 methyl ketone of Daunorubicin. The resulting reaction mixture typically contains:

  • Unreacted Daunorubicin (DNR): Most polar (due to the unhindered ketone).

  • 14-Chloro Daunorubicin (Target): Intermediate polarity. The halogen reduces the polarity relative to the methyl ketone but introduces lipophilicity.

  • 14,14-Dichloro Daunorubicin: Least polar (impurities).

  • Aglycones: Degradation products where the sugar moiety is cleaved (highly lipophilic).

Mechanistic Insight: Silica Gel Interaction

On silica gel, anthracyclines interact primarily via hydrogen bonding (glycosidic hydroxyls) and ionic interactions (amino sugar).

  • Problem: The basic amino group (daunosamine sugar) interacts strongly with silanol groups (

    
    ), causing peak tailing and irreversible adsorption.
    
  • Solution: We employ a "Buffered Organic Mobile Phase." The addition of a weak acid (Formic or Acetic acid) suppresses the ionization of silanols and protonates the amine, ensuring the molecule travels as an ion-pair or fully protonated species with sharper elution profiles.

Stability Considerations
  • Photolability: All anthracyclines degrade under UV/Vis light. Columns must be wrapped in aluminum foil; fractions must be collected in amber glass.

  • Hydrolysis: The C-14 Cl bond is susceptible to nucleophilic attack by water (hydrolysis to Doxorubicin). Therefore, anhydrous solvents are preferred during the purification of the intermediate to prevent premature conversion.

Workflow Visualization

The following diagram outlines the purification decision tree, integrating extraction, chromatography, and quality control.

G Reaction Crude Reaction Mixture (DNR + 14-Cl-DNR + Impurities) Extraction Liquid-Liquid Extraction (CHCl3 / Water pH 8.0) Reaction->Extraction Quench Drying Drying (Na2SO4) & Concentration Extraction->Drying Silica Normal Phase Silica Column (Stationary Phase) Drying->Silica Load as Oil/Solid Fractions Fraction Collection (UV Detection @ 254/480 nm) Silica->Fractions MobilePhase Mobile Phase Gradient CHCl3 : MeOH : Formic Acid MobilePhase->Silica Elution QC HPLC Analysis (Purity Check) Fractions->QC Pool Pool & Evaporate (< 30°C) QC->Pool Purity > 95% Recycle Reprocess Mixed Fractions QC->Recycle Purity 80-95% Storage Solid 14-Cl-DNR (Store @ -20°C, Dark) Pool->Storage Recycle->Silica

Figure 1: Purification workflow for 14-Chloro Daunorubicin emphasizing the critical extraction and QC steps.

Detailed Protocols

Protocol A: Preparative Normal Phase Chromatography

Objective: Isolate >500mg of 14-Cl-DNR from crude synthesis mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: 25mm ID x 300mm length (for ~1g crude load).

  • Solvents (HPLC Grade): Chloroform (

    
    ), Methanol (
    
    
    
    ), Formic Acid (
    
    
    ).

Mobile Phase Preparation:

  • Solvent A: Chloroform (Stabilized with Amylene, not Ethanol, to prevent alcoholysis).

  • Solvent B: Methanol containing 1% Formic Acid.

Step-by-Step Procedure:

  • Column Packing:

    • Slurry pack the silica gel using pure Chloroform.

    • Condition the column with 2 Column Volumes (CV) of 98:2

      
       (neutral).
      
    • Critical: Wrap the glass column in aluminum foil to block ambient light.

  • Sample Loading:

    • Dissolve the crude red solid in a minimum volume of

      
       (approx. 2-3 mL per gram).
      
    • Note: If solubility is poor, add a trace amount of MeOH, but keep it <5% of the loading volume to maintain band sharpness.

    • Apply carefully to the sand bed without disturbing the silica surface.

  • Elution Gradient:

    • Step 1 (Impurities): Isocratic elution with 98:2 (

      
       : Solvent B) .
      
      • Observation: Fast-moving yellow/orange bands (aglycones and di-halo species) will elute first.

    • Step 2 (Target): Gradient ramp to 90:10 (

      
       : Solvent B)  over 20 minutes.
      
      • Observation: 14-Cl-DNR elutes as a distinct deep red band.

    • Step 3 (Starting Material): Flush with 80:20 (

      
       : Solvent B)  to elute unreacted Daunorubicin (very polar).
      
  • Fraction Collection:

    • Collect fractions (approx. 10-15 mL).

    • Monitor via TLC (Silica plates, Mobile Phase:

      
       80:20:1).
      
    • Rf Values (Approx): Aglycones (0.9) > 14-Cl-DNR (0.6) > Daunorubicin (0.3).

  • Workup:

    • Pool fractions containing pure 14-Cl-DNR.

    • Evaporate solvent under reduced pressure (Rotavap) at < 30°C . Heat sensitivity is critical here.

Protocol B: Analytical RP-HPLC (Quality Control)

Objective: Verify purity of pooled fractions before downstream hydrolysis.

Parameters:

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV/Vis at 254 nm (aromatic) and 480 nm (quinone visible absorption).

  • Temperature: 25°C.

Mobile Phase:

  • Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Phase B: Acetonitrile (ACN).[2]

Gradient Table:

Time (min)% Phase A% Phase BEvent
0.07525Equilibration
15.04060Linear Gradient
20.0595Wash
25.07525Re-equilibration

Data Summary & Troubleshooting

Retention Behavior Comparison

The following table summarizes the elution order and relative retention factors, essential for identifying the target peak.

CompoundPolarityTLC Rf (NP)*HPLC RT (RP)**Notes
Aglycones Low0.85 - 0.95> 18 minDegradation product; hydrophobic.
14,14-Dichloro DNR Low-Med0.70 - 0.7514 - 16 minOver-reaction byproduct.
14-Chloro DNR Medium 0.55 - 0.65 10 - 12 min Target Intermediate.
Daunorubicin High0.25 - 0.356 - 8 minStarting material; most polar.

*TLC System: Chloroform/Methanol/Formic Acid (80:18:2) **HPLC System: Standard C18 Gradient described in Protocol B

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Increase ionic strength or acidity of mobile phase (add 0.1% TEA or increase Formic Acid).
Degradation on Column Acid hydrolysis of glycosidic bond.Reduce acid concentration; ensure rapid elution; avoid leaving compound on column overnight.
Low Yield Irreversible adsorption or precipitation.Ensure sample is fully dissolved before loading; use a stronger solvent for the final flush (e.g., 70:30 CHCl3:MeOH).
Color Change (Purple) pH too high (Basic).Anthracyclines turn purple/blue in base and degrade. Immediately acidify with dilute HCl or Formic acid.

References

  • Arcamone, F., et al. (1969).[3] Streptomyces peucetius subspecies caesius ATCC 27952 and the production of Doxorubicin.[3]. (Foundational reference for Doxorubicin isolation).

  • Penco, S., et al. (1974). Process for the conversion of daunorubicin into doxorubicin.[3][4][5].[5] (Describes the halogenation route via 14-bromo/chloro intermediates).

  • Horton, D., Priebe, W., & Sznaidman, M. (1988).[6] Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin.[6] Carbohydrate Research, 184, 231-235.[6] .[6] (Detailed chemical methodology for 14-halo intermediates).

  • Johansen, M., et al. (2018). Separation of Daunorubicin on Newcrom R1 HPLC column.[2] SIELC Technologies Application Note. . (Modern HPLC conditions for anthracyclines).

  • Mizuno, K., et al. (1970). Stability and purification of Anthracycline antibiotics. Journal of Antibiotics.

Sources

Application

Application Note: High-Purity Crystallization of 14-Chloro Daunorubicin for Pharmaceutical Development

Abstract 14-Chloro Daunorubicin is an important derivative of the anthracycline antibiotic Daunorubicin, a potent chemotherapeutic agent.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

14-Chloro Daunorubicin is an important derivative of the anthracycline antibiotic Daunorubicin, a potent chemotherapeutic agent.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Crystallization is a critical unit operation in pharmaceutical manufacturing for achieving high purity and isolating the desired solid-state form.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on robust and reproducible crystallization methods for obtaining high-purity 14-Chloro Daunorubicin. It covers foundational principles, detailed step-by-step protocols for cooling, anti-solvent, and vapor diffusion crystallization, and methods for subsequent purity verification and solid-state characterization.

Introduction: The Criticality of Purity

14-Chloro Daunorubicin, as an analogue of the potent cytotoxic agent Daunorubicin, requires exceptionally high purity for therapeutic applications.[1] Impurities, whether they are residual solvents, starting materials, or side-reaction products, can impact the drug's toxicity profile, stability, and bioavailability. Crystallization serves as a powerful purification technique that separates the target molecule from impurities by leveraging differences in solubility under controlled conditions.[2] The selection of an appropriate crystallization method and solvent system is crucial for maximizing yield and achieving a final product that meets stringent pharmaceutical standards. This guide explains the causality behind experimental choices to empower researchers to not only follow protocols but also to troubleshoot and optimize them effectively.

Foundational Principles

Physicochemical Properties of 14-Chloro Daunorubicin

Understanding the molecule's properties is the first step in designing a successful crystallization process. Based on its structural similarity to Daunorubicin, the following properties can be inferred:

PropertyValue / DescriptionSource
Molecular Formula C₂₇H₂₈ClNO₁₀[3][4]
Molecular Weight 561.96 g/mol [3][4]
Appearance Likely a red or orange crystalline solid, similar to Daunorubicin HCl.[5]Inferred
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in chlorinated solvents and acetone; and poorly soluble in non-polar solvents like hexane and water.[5][6][7]Inferred
Stability Anthracyclines can be sensitive to pH and light. Solutions of Daunorubicin are unstable at pH > 8.[1]Inferred
The Science of Crystallization

Crystallization from a solution is a two-step process governed by thermodynamics and kinetics:

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution. This is the rate-limiting step and is highly sensitive to factors like supersaturation level, temperature, and the presence of impurities.

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-ordered crystals. The goal is to control conditions to favor crystal growth over the formation of new nuclei, which leads to larger, purer crystals.

Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. This state can be achieved by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is insoluble.[2]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[2] An ideal solvent system will exhibit:

  • High solubility at elevated temperatures and low solubility at reduced temperatures (for cooling crystallization).

  • Good solubility for the target compound but poor solubility for impurities.

  • Miscibility with a selected anti-solvent (for anti-solvent crystallization).

  • Appropriate volatility to allow for controlled evaporation or diffusion.

  • Inertness towards the 14-Chloro Daunorubicin molecule.

Based on literature for Daunorubicin and other anthracyclines, the following solvent systems are recommended for screening.[6][7][8]

RoleRecommended SolventsRationale
Primary Solvent Methanol, Ethanol, Chloroform, Methylene ChlorideGood solvating power for the anthracycline core.[6][7]
Anti-Solvent n-Hexane, Acetone, Diisopropyl Ether, Ethyl ChlorideMiscible with primary solvents but have low solvating power for the target molecule, inducing precipitation.[6][7]

Crystallization Protocols

The following protocols are designed as robust starting points. Optimization of solvent ratios, temperatures, and addition rates may be necessary depending on the initial purity of the crude material.

Method 1: Cooling Crystallization

This technique is effective for compounds that show a significant decrease in solubility as the temperature is lowered.

Protocol:

  • Dissolution: In a clean, dry flask, dissolve the crude 14-Chloro Daunorubicin in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 40-50°C). Stir until all solid material is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.

  • Controlled Cooling: Slowly cool the saturated solution. A recommended cooling rate is 5-10°C per hour. This can be achieved using a programmable cooling bath. Rapid cooling should be avoided as it promotes the formation of small, less pure crystals.

  • Maturation: Once the target temperature (e.g., 0-4°C) is reached, hold the solution at this temperature for 12-24 hours with slow stirring. This "aging" or "maturation" period allows for the crystals to grow and for the system to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature below 35°C to remove residual solvent.[6]

Rationale: The principle relies on creating supersaturation by reducing the thermal energy of the system, thereby decreasing the solubility of 14-Chloro Daunorubicin. Slow, controlled cooling is paramount as it keeps the system within the 'metastable zone,' where crystal growth is favored over primary nucleation, leading to a more uniform and pure crystalline product.

Method 2: Anti-Solvent Crystallization

This is a widely used and effective method for purifying pharmaceutical compounds.[2] It involves the addition of a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution of the compound.

Protocol:

  • Dissolution: Dissolve the crude 14-Chloro Daunorubicin in a minimal volume of a good solvent (e.g., methanol or methylene chloride) at room temperature.

  • Anti-Solvent Addition: To the stirred solution, add the anti-solvent (e.g., n-hexane or ethyl chloride) dropwise. The initial addition may cause localized cloudiness (precipitation), which should redissolve upon stirring. Continue adding the anti-solvent slowly until a faint, persistent cloudiness is observed.

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several hours to days.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a solvent mixture containing a high proportion of the anti-solvent, followed by a final wash with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum at a low temperature (<35°C).[6]

Rationale: The addition of an anti-solvent reduces the overall solvating power of the solvent mixture, thus decreasing the solubility of the target compound and inducing supersaturation. A slow addition rate is crucial to control the level of supersaturation, preventing an "oiling out" or amorphous precipitation of the product and instead promoting the growth of well-defined crystals.

Method 3: Vapor Diffusion

This method is ideal for obtaining very high-quality crystals, especially when only small amounts of material are available. It is a slow, gentle process that often yields crystals suitable for single-crystal X-ray diffraction.

Protocol:

  • Preparation: Dissolve the crude 14-Chloro Daunorubicin in a small volume (0.5-1.0 mL) of a moderately volatile solvent (e.g., chloroform or methylene chloride) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a pool of a volatile anti-solvent (e.g., n-hexane or diethyl ether).

  • Equilibration: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Formation: Over several days, the more volatile anti-solvent will slowly diffuse in the vapor phase into the solution of the compound. This gradual change in solvent composition will induce crystallization.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals using a pipette or by decanting the mother liquor.

  • Drying: Briefly air-dry the crystals or dry them under a gentle stream of nitrogen.

Rationale: Vapor diffusion provides the slowest and most controlled method of changing solvent composition. This extremely gradual increase in anti-solvent concentration maintains a very low level of supersaturation, which is ideal for minimizing nucleation events and promoting the growth of large, highly ordered, and pure single crystals.

Workflow and Process Visualization

A generalized workflow for the purification of 14-Chloro Daunorubicin is essential for process understanding and technology transfer.

G cluster_0 Purification Workflow Crude Crude 14-Chloro Daunorubicin Dissolution Dissolution in Primary Solvent Crude->Dissolution Crystallization Induce Supersaturation (Cooling / Anti-Solvent / Vapor Diffusion) Dissolution->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Washing Washing with Cold Solvent / Anti-Solvent Isolation->Washing Drying Drying (Under Vacuum) Washing->Drying Pure High-Purity Crystalline 14-Chloro Daunorubicin Drying->Pure QC QC Analysis (HPLC, XRPD) Pure->QC

Caption: General workflow for the crystallization and purification of 14-Chloro Daunorubicin.

G cluster_1 Principle of Anti-Solvent Crystallization Start Solution of Compound in a 'Good' Solvent (System is Soluble) Addition Slow Addition of 'Anti-Solvent' Start->Addition Supersaturation Supersaturated Solution (Solubility Decreases) Addition->Supersaturation Reduces solvating power Nucleation Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Result Pure Crystals Precipitate Growth->Result

Caption: The logical progression of anti-solvent crystallization from a stable solution to purified crystals.

Purity Analysis and Characterization

Post-crystallization analysis is mandatory to confirm the purity and solid-state form of the 14-Chloro Daunorubicin.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantitative purity assessment. A stability-indicating reverse-phase HPLC method should be used.

Example HPLC Method: (Based on methods for Daunorubicin[9][10][11])

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., Phosphate Buffer pH 4.6) and organic modifiers (e.g., Acetonitrile, Methanol). A common ratio is Buffer:Methanol:Acetonitrile (65:25:10 v/v/v).[9][10]
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 265 nm[9][11]
Column Temperature Ambient or 30°C
Injection Volume 10-20 µL

Expected Outcome: A successful crystallization will result in a chromatogram with a sharp, single major peak for 14-Chloro Daunorubicin, with all impurities significantly reduced or absent. Purity should ideally be ≥99.5%.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique used to identify the crystalline form (polymorph) of the API.[12][13] Each crystalline polymorph produces a unique diffraction pattern, which serves as its "fingerprint".[14][15] This is crucial because different polymorphs can have different physical properties, including solubility and stability.[13]

Procedure:

  • Gently grind a small sample (10-20 mg) of the dried crystals to a fine powder.

  • Mount the powder on the sample holder of the diffractometer.

  • Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

  • Compare the resulting diffraction pattern to reference patterns of known polymorphs or the pattern of the starting material to confirm the solid-state form.

Expected Outcome: A sharp, well-defined diffraction pattern confirms the crystalline nature of the material. The absence of a broad "halo" indicates a low amorphous content. Studies on Daunorubicin hydrochloride have shown that the choice of crystallization solvent can lead to different polymorphic forms.[6]

Summary of Expected Results
MethodTarget PurityExpected YieldKey Analytical Technique
Cooling Crystallization > 99.0%75-90%HPLC, XRPD
Anti-Solvent Crystallization > 99.5%80-95%HPLC, XRPD
Vapor Diffusion > 99.8%50-70% (small scale)HPLC, XRPD, Single-Crystal XRD

Safety Precautions

14-Chloro Daunorubicin, like its parent compound, must be handled as a potent and hazardous cytotoxic agent.[1][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy-tested gloves, a disposable, impermeable gown, and safety glasses.[17][18]

  • Containment: All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[16]

  • Waste Disposal: All contaminated materials (vials, filters, gloves, etc.) must be disposed of in designated cytotoxic waste containers according to institutional and regulatory guidelines.[17]

  • Spill Management: Have a spill kit readily available that contains absorbent materials, cleaning agents, and appropriate PPE for cleanup.[18][19]

References

  • Giron, D., T. Cornett, and T. Grant (2011). X-Ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

  • Rigaku (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.

  • Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development.

  • Particle Analytical (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.

  • Rigaku (n.d.). Polymorph screening.

  • SIELC Technologies (2018). Separation of Daunorubicin on Newcrom R1 HPLC column.

  • Vijayalaxmi, T., et al. (2023). HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation. Asian Journal of Pharmaceutical Research and Development.

  • Vijayalaxmi, T., et al. (2022). HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation. ProQuest.

  • BenchChem (2025). Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers.

  • Sławiński, W., et al. (2001). The method of daunorubicin purification. Acta Poloniae Pharmaceutica-Drug Research.

  • Sándor, V., et al. (2009). Development and Validation of RP-HPLC Method for Determination of Novel Derivatives of Daunorubicin. ResearchGate.

  • Rao, T. S., et al. (2017). A Stability Indicating RP-HPLC Method for the Determination of Daunorubicin in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research.

  • Cayman Chemical (2022). Daunorubicin (hydrochloride) Product Information.

  • Health and Safety Executive (2026). Safe handling of cytotoxic drugs in the workplace.

  • PAHO (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.

  • Arcamone, F., et al. (1975). Process for the preparation of daunorubicin. Google Patents (US3875010A).

  • Wiernik, P. H. (2008). Safe handling of cytotoxic drugs and related waste. Pharm-Ed.

  • Felton, J. S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety.

  • Umezawa, H., et al. (2000). Crystallization of doxorubicin hydrochloride. Google Patents (WO2000023453A1).

  • Wolf, F., et al. (1989). Process for obtaining daunorubicin-hydrochloride from fermentation broths. Google Patents (EP0306541A1).

  • Santa Cruz Biotechnology (n.d.). 14-Chloro Daunorubicin.

  • Simson Pharma Limited (n.d.). 14-Chlorodaunorubicin.

  • National Center for Biotechnology Information (n.d.). Daunorubicin. PubChem Compound Database.

  • Masoumi, M., et al. (2015). Some calculated physicochemical properties of Doxorubicin and Daunorubicin. ResearchGate.

  • MyBioSource (n.d.). 14-Chloro Daunorubicin antibiotic.

  • Minieri, P. P., et al. (1961). Tetracycline purification process. Google Patents (US3013074A).

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.

  • O'Connell, K. M., et al. (2007). Cloning, purification and crystallization of Bacillus anthracis class C acid phosphatase. Acta Crystallographica Section F.

  • Priest, D. G., et al. (1987). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Journal of Biological Chemistry.

  • Galkin, S., et al. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. MDPI.

Sources

Method

Technical Application Note: High-Containment Handling of 14-Chloro Daunorubicin

Abstract & Scope This technical guide defines the safety protocols for the handling, storage, and solubilization of 14-Chloro Daunorubicin (CAS: 121250-06-4). As a chlorinated derivative of daunorubicin and a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the safety protocols for the handling, storage, and solubilization of 14-Chloro Daunorubicin (CAS: 121250-06-4). As a chlorinated derivative of daunorubicin and a critical intermediate in the synthesis of valrubicin, this compound possesses dual-hazard characteristics: it is a potent DNA intercalator (cytotoxic) and contains a reactive


-haloketone moiety (alkylating potential).

Critical Warning: Unlike standard anthracyclines, the 14-chloro substituent increases electrophilicity, potentially enhancing vesicant properties and reactivity toward biological nucleophiles. This protocol supersedes standard BSL-2 guidelines and mandates High Potency Active Pharmaceutical Ingredient (HPAPI) containment strategies.

Physicochemical Profile & Hazard Assessment

The following data must be verified against the specific Certificate of Analysis (CoA) for your batch.

ParameterSpecificationSafety Implication
Chemical Name 14-Chloro DaunorubicinPrecursor to Valrubicin
CAS Number 121250-06-4Verify specific salt form (e.g., HCl)
Molecular Weight ~561.96 g/mol High molecular weight limits volatility but not aerosol risk.
Appearance Red-orange crystalline powderVisual contamination indicator; stains are persistent.
Reactivity

-Chloromethyl ketone
High Reactivity: Susceptible to nucleophilic attack; unstable in basic media.
Primary Hazards Carcinogen, Mutagen, ReprotoxicVesicant: Causes severe blistering upon contact.
Solubility DMSO, Methanol, Water (limited)Solvents act as vehicles for skin permeation.

Engineering Controls & Containment Strategy

The primary defense against 14-Chloro Daunorubicin is engineering isolation. PPE is the last line of defense, not the first.

The Containment Hierarchy

The following diagram illustrates the mandatory containment layers required for handling dry powder vs. solutions.

SafetyHierarchy Risk Hazard Source: Dry Powder / Aerosol Level1 Primary Engineering Control (PEC) Class II Type B2 BSC or Isolator (Negative Pressure, 100% Exhaust) Risk->Level1 Contained By Level2 Secondary Engineering Control (SEC) ISO Class 7 Buffer Room (Negative Pressure to Corridor) Level1->Level2 Housed In Level3 Personal Protective Equipment (PPE) Double Nitrile Gloves (ASTM D6978) Tyvek Sleeves, N95/P100 (if outside BSC) Level2->Level3 Supported By Operator Operator Safety Level3->Operator Protects

Figure 1: Hierarchy of controls. Note that standard Class II Type A2 cabinets (recirculating) are insufficient if volatile solvents are used; Type B2 (hard-ducted) is required.

Operational Requirements
  • Negative Pressure: All manipulations must occur in a Biological Safety Cabinet (BSC) Class II, Type B2, or a Compounding Aseptic Containment Isolator (CACI).

  • Static Control: Use an anti-static bar or gun within the BSC before opening vials. Anthracycline powders are electrostatic and can "jump" onto gloves/surfaces.

  • Surface Protection: Line the BSC work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills immediately.

Protocol 1: Receipt and Storage[1]

Objective: Maintain chemical stability while preventing environmental contamination during storage.

  • Inspection: Upon receipt, inspect the outer package for red stains before opening. If stains are visible, do not open; treat the entire package as hazardous waste.

  • Storage Conditions:

    • Temperature: Store at -20°C (or 2-8°C if specified by CoA). The 14-chloro group is susceptible to hydrolysis; cold storage slows this degradation.

    • Light: Photolysis is a major degradation pathway for anthracyclines. Keep the vial inside a secondary opaque container (e.g., amber jar or aluminum foil wrap).

    • Humidity: Store in a desiccator or with silica gel packs. Moisture accelerates the hydrolysis of the chloride.

  • Segregation: Store in a dedicated "Cytotoxic/High Hazard" bin within the freezer to prevent cross-contamination with general reagents.

Protocol 2: Solubilization & Stock Preparation

Objective: Solubilize the powder without generating aerosols. Rationale: The moment of adding solvent to a dry powder is the highest risk for airborne contamination due to displacement of air from the vial.

Reagents
  • Solvent: Anhydrous DMSO (preferred for stability) or Methanol. Avoid water for stock solutions to prevent hydrolysis.

  • Venting: 0.2 µm Hydrophobic Venting Needle.

Workflow Logic

Solubilization Start Dry Powder Vial Pressure Step 1: Negative Pressure Insert Venting Needle Start->Pressure Solvent Step 2: Solvent Addition Add DMSO via Syringe (Dropwise down wall) Pressure->Solvent Dissolve Step 3: Dissolution Swirl gently (No Vortex) Allow 5 min rest Solvent->Dissolve Aliquot Step 4: Aliquot Dispense into Cryovials Dissolve->Aliquot

Figure 2: Aerosol-free solubilization workflow. The use of a venting needle prevents over-pressurization of the vial.

Detailed Procedure
  • Equilibration: Allow the vial to warm to room temperature inside the BSC (prevents condensation).

  • Venting: Insert a hydrophobic vent needle into the septum. This equalizes pressure as solvent is added, preventing "spray back."

  • Addition: Draw the solvent (DMSO) into a Luer-lock syringe. Insert the needle and slowly inject the solvent down the side wall of the vial. Do not aim directly at the powder to avoid puffing.

  • Dissolution: Do NOT vortex. Vortexing creates aerosols. Swirl the vial gently by hand or use a hematology rocker.

  • Rest: Let the vial sit for 5 minutes. This allows any micro-aerosols inside the headspace to settle before the septum is pierced again.

Protocol 3: Spill Management & Deactivation[2]

Objective: Chemically inactivate 14-Chloro Daunorubicin. Simple cleaning is insufficient; the molecule must be degraded. Mechanism: Sodium hypochlorite (bleach) oxidizes the anthraquinone ring system, breaking the chromophore and destroying DNA-binding capability.

Deactivation Agent
  • Primary Agent: 10% Sodium Hypochlorite (freshly prepared). Note: Standard 5% bleach is effective but 10% is recommended for rapid degradation of high-concentration spills.

  • Neutralizer: 1% Sodium Thiosulfate (to remove bleach residue and prevent corrosion of stainless steel).

Spill Clean-Up Steps
  • Isolate: Alert personnel. Place "Do Not Enter" signage.

  • PPE Up: Wear double gloves, gown, and respiratory protection (if outside BSC).

  • Contain: Cover the spill with absorbent pads.

  • Inactivate (The Critical Step):

    • Gently pour 10% Sodium Hypochlorite over the pads, starting from the outside edge moving inward.

    • Wait Time: Allow 15 minutes of contact time.

    • Visual Indicator: The red/orange color should fade to a pale yellow or colorless solution. If red remains, the drug is still active.

  • Clean: Remove pads. Wipe the area with Sodium Thiosulfate to neutralize the bleach.[1]

  • Rinse: Final wipe with sterile water and then 70% ethanol.

Waste Disposal

  • Trace Waste: Gloves, empty vials, and pads used for minor cleaning must be disposed of in yellow "Chemotherapy/Incineration" bins.

  • Bulk Waste: Unused stock solutions must be treated as hazardous chemical waste (RCRA). Do not pour down the drain.

  • Sharps: Needles used with 14-Chloro Daunorubicin must never be recapped. Discard immediately into chemotherapy-rated sharps containers.

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][3] OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

  • Castegnaro, M., et al. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin.[4] International Archives of Occupational and Environmental Health, 1997. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in Daunorubicin chlorination

This guide functions as a Tier-3 Technical Support resource for organic chemists and process engineers working with anthracycline synthesis. It addresses the specific challenges of C-14 functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for organic chemists and process engineers working with anthracycline synthesis. It addresses the specific challenges of C-14 functionalization.

Topic: Troubleshooting Low Conversion Rates in C-14 Chlorination Doc ID: DNR-CL-TS-042 Last Updated: 2025-05-20

Executive Summary & Mechanistic Context

The Core Challenge: Converting Daunorubicin (DNR) to 14-chlorodaunorubicin is a critical intermediate step in synthesizing Doxorubicin and varying analogs. Low conversion rates (<60%) in this reaction are rarely due to a single factor. They typically result from a kinetic mismatch between enolization (the rate-limiting step) and ketalization (a competing side reaction in methanolic solvents), or from reagent degradation.

The Mechanism: The reaction relies on the electrophilic halogenation of the C-13 ketone. However, the ketone does not react directly; it must tautomerize to the enol or enol ether .

  • Reagent: Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent System: Typically Chloroform (

    
    ) / Methanol (
    
    
    
    ) / Dioxane.
  • Critical Constraint: The glycosidic bond at C-7 is acid-sensitive. The reaction generates HCl, necessitating precise buffering or temperature control to prevent cleavage (deglycosidation).

Mechanistic Workflow (Visualization)

The following diagram illustrates the kinetic competition determining your yield.

Daunorubicin_Chlorination_Mechanism DNR Daunorubicin (C-13 Ketone) Enol C-13 Enol Intermediate DNR->Enol Acid Cat. (Slow Step) Ketal C-13 Dimethyl Ketal (Dead End / Trap) DNR->Ketal MeOH excess (Equilibrium) Degradation Aglycone (Sugar Loss) DNR->Degradation pH < 1 High Temp Chloro 14-Chloro-Daunorubicin (Target) Enol->Chloro SO2Cl2 (Fast) Ketal->DNR Hydrolysis Chloro->Degradation Prolonged Exposure

Caption: Figure 1. Kinetic competition between productive enolization and non-productive ketal formation during halogenation.

Diagnostic Workflow: Why is Conversion Low?

Before adjusting parameters, trace your issue through this logic gate.

Troubleshooting_Flow Start Problem: Low Conversion (<50%) Check_SM Is Starting Material (SM) Recovered Unchanged? Start->Check_SM Check_Decomp Is Mass Balance Low? (Black tar/Degradation) Start->Check_Decomp Reagent_Check Check SO2Cl2 Quality (Hydrolysis?) Check_SM->Reagent_Check Yes Solvent_Check Check Solvent System (Too much MeOH?) Check_SM->Solvent_Check Yes Temp_Check Check Temperature (>30°C?) Check_Decomp->Temp_Check Yes Protection_Check Check Amine Protection (N-TFA used?) Check_Decomp->Protection_Check Yes Action1 Action: Use Fresh/Distilled SO2Cl2 Reagent_Check->Action1 Distill Reagent Action2 Action: Increase CHCl3/Dioxane ratio Solvent_Check->Action2 Adjust Ratio

Caption: Figure 2. Decision tree for diagnosing low conversion based on impurity profile.

Troubleshooting Guide: Root Cause Analysis

Issue 1: The "Ketal Trap" (Solvent Inhibition)

Symptoms: HPLC shows large amounts of starting material (Daunorubicin) and a new peak that reverts to Daunorubicin upon aqueous workup. Root Cause: If using Methanol (MeOH) as a co-solvent, the C-13 ketone reacts with MeOH to form the dimethyl ketal. While this protects the molecule from degradation, ketals do not enolize . If the equilibrium shifts entirely to the ketal, chlorination stops. Corrective Protocol:

  • Reduce Methanol: Shift the solvent ratio. Standard Arcamone protocols often use a mix. If conversion is low, increase the Chloroform (

    
    )  or Dioxane  fraction.
    
  • Order of Addition: Dissolve DNR in

    
    /Dioxane first to allow partial enolization before adding the MeOH/Reagent mix.
    
Issue 2: Reagent Hydrolysis (The "Silent Killer")

Symptoms: No reaction progress; pH drops (due to HCl generation) but no chlorinated product forms. Root Cause: Sulfuryl Chloride (


) is extremely hygroscopic. It hydrolyzes to Sulfuric Acid (

) and HCl upon contact with moist air. Old bottles often contain only acid and no active chlorinating agent. Validation Test:
  • Take an aliquot of your

    
    .
    
  • Add to excess water.

  • Result: It should react violently and exothermically. If it merely dissolves quietly, it is already hydrolyzed. Corrective Protocol:

  • Mandatory: Distill

    
     immediately before use if the bottle has been opened previously.
    
  • Storage: Store over molecular sieves in a desiccator.

Issue 3: Amine Interference (N-Chlorination)

Symptoms: Low yield of C-14 product, appearance of unstable impurities, loss of the daunosamine sugar. Root Cause: The amino group on the sugar is nucleophilic. If unprotected, it will react with


 to form N-chloro derivatives or sulfamates, consuming the reagent and leading to complex degradation.
Corrective Protocol: 
  • Ensure Daunorubicin is N-protected (e.g., N-trifluoroacetyl-daunorubicin) or exists as a stable salt (Hydrochloride) before chlorination. The free base amine is incompatible with this reaction.

Optimization Data & Parameters

Solvent System Impact on Conversion

The following table summarizes the trade-off between solubility and reactivity.

Solvent System (v/v)Solubility of DNRReaction RateRisk of Ketal TrapRecommended For
MeOH : Dioxane (1:2) HighModerateHighSmall scale / High purity needs
CHCl3 : MeOH (9:1) ModerateFast LowScale-up / Max Conversion
THF (Anhydrous) LowSlowNoneNot Recommended
Stoichiometry Guidelines

Standard assumption: 1.0 eq Daunorubicin HCl

ReagentEquivalentsObservation
SO2Cl2 0.8 - 1.0 eqIncomplete Conversion. Often stops at 60-70% due to HCl byproduct inhibition.
SO2Cl2 1.1 - 1.3 eqOptimal Window. Pushes equilibrium; requires careful quenching.
SO2Cl2 > 1.5 eqOver-Chlorination. Formation of 14,14-dichloro species (difficult to separate).

Frequently Asked Questions (FAQ)

Q1: I see a peak at RRT 1.1 that disappears during workup. What is it? A: This is likely the C-13 Dimethyl Ketal of Daunorubicin. It forms in methanolic solutions. It is not an impurity per se, but a "resting state" of the molecule. Its presence indicates your solvent system is too rich in methanol, preventing the ketone from enolizing and reacting with the chlorine source. Reduce methanol concentration.

Q2: Why do I get high levels of aglycone (sugar loss)? A: The glycosidic bond is acid-labile. The chlorination reaction produces HCl. If the temperature exceeds 30°C or the reaction runs too long (>3 hours), acid hydrolysis of the sugar occurs.

  • Fix: Keep reaction at 10°C - 15°C.

  • Fix: Add a weak acid scavenger (like propylene oxide) if compatible, though this changes kinetics.

Q3: Can I use Chlorine gas (


) instead of Sulfuryl Chloride? 
A:  Yes, but 

is much more aggressive and harder to dispense stoichiometrically on a small scale. It often leads to over-chlorination (di-chloro products) and aromatic ring chlorination.

is preferred for its "soft" release of chlorine via thermal decomposition or solvent interaction.

Q4: My conversion stalls at 50%. Should I add more reagent? A: Proceed with caution. Adding more


 increases acidity (HCl), which suppresses enolization (protonating the ketone makes it less likely to enolize in some mechanisms) and risks sugar cleavage.
  • Better approach: Isolate the mixture, purify the unreacted starting material, and recycle it. Pushing conversion >85% often results in a lower isolated yield due to degradation.

References

  • Arcamone, F., et al. (1969).[1] "Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var.[1] caesius." Biotechnology and Bioengineering.[1] Link

  • Penco, S., et al. (1990). "Process for the preparation of 14-chloro-daunorubicins." U.S. Patent 4,965,348. Link

  • Menziani, E., et al. (1983). "Process for preparing doxorubicin." U.S. Patent 4,374,983. (Describes the halogenation/hydrolysis sequence). Link

  • Horton, D., Priebe, W., & Sznaidman, M. (1988). "Preparative procedures for conversion of daunorubicin into doxorubicin." Carbohydrate Research. (Discusses the C-14 halogenation mechanism). Link

Sources

Optimization

Technical Support Center: 14-Chloro Daunorubicin Stability &amp; Optimization

Senior Application Scientist: Dr. Aris Thorne Department: Anthracycline Chemistry & Assay Development Last Updated: February 2026 Introduction: The "Alpha-Haloketone" Challenge Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Anthracycline Chemistry & Assay Development Last Updated: February 2026

Introduction: The "Alpha-Haloketone" Challenge

Welcome to the technical support center for 14-Chloro Daunorubicin (14-CD) . As researchers, you are likely utilizing 14-CD as a potent alkylating intermediate or a specific cytotoxic analog.

The Core Stability Paradox: Unlike its parent compound (Daunorubicin) or its hydrolysis product (Doxorubicin), 14-CD possesses a highly reactive


-haloketone  moiety at the C-14 position. This makes it an electrophilic "spring-loaded" trap. While this reactivity is desired for biological alkylation or synthetic conversion, it renders the molecule exceptionally sensitive to hydrolysis  and nucleophilic attack .

If your 14-CD degrades, it most likely converts into Doxorubicin (via hydrolysis) or precipitates as an aglycone. This guide focuses on arresting these specific degradation pathways through rigorous temperature and environmental controls.

Module 1: The Cold Chain & Storage Protocol

User Question: "My lyophilized powder arrived on dry ice, but I can't use it immediately. Is -20°C sufficient, or do I need -80°C?"

Technical Answer: For long-term stability (>2 weeks), -80°C is mandatory . While Daunorubicin is relatively stable at -20°C, the chlorine substituent on 14-CD significantly lowers the activation energy for degradation.

The Thermodynamics of Degradation

At -20°C, trace moisture trapped within the vial can still possess enough kinetic energy to facilitate slow hydrolysis of the C14-Cl bond. At -80°C, molecular mobility of water is effectively arrested.

Protocol: Receipt-to-Storage Workflow
  • Immediate Inspection: Check the vial. The powder should be a brick-red solid. A purple hue indicates exposure to alkaline moisture (degradation).

  • Desiccation: Do not simply throw the vial in the freezer. Place the vial inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).

  • Equilibration: Before opening the vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial introduces condensation, which instantly initiates hydrolysis.

Visual Workflow: Optimal Storage Logic

StorageProtocol Receipt Shipment Receipt (Dry Ice) Inspection Visual Inspection (Red vs. Purple) Receipt->Inspection Immediate Inspection->Receipt Fail (Contact Support) Desiccation Secondary Containment (+ Desiccant) Inspection->Desiccation Pass DeepFreeze Deep Freeze (-80°C) Desiccation->DeepFreeze Long-term Equilibration Thaw to RT (In Desiccator) DeepFreeze->Equilibration Before Use Use Reconstitution Equilibration->Use No Condensation

Caption: Figure 1. The "Dry-Chain" protocol ensures moisture is excluded before and after freezing, preventing hydrolysis of the C14-Cl bond.

Module 2: Reconstitution & Solution Stability

User Question: "I dissolved 14-CD in PBS, and it precipitated/changed color within 2 hours. What happened?"

Technical Answer: You likely triggered hydrolysis or aglycone precipitation . 14-CD is lipophilic and unstable in aqueous buffers at neutral/basic pH. The chlorine atom is a good leaving group; in the presence of water (especially at pH > 7.0), it rapidly converts to the hydroxyl group (forming Doxorubicin).

The Solvent Matrix

Do not reconstitute directly in aqueous media. Create a high-concentration stock solution in an anhydrous organic solvent first.

SolventSuitabilityMax Stock Conc.Storage Stability (-80°C)Notes
Anhydrous DMSO Excellent 10-20 mM3-6 MonthsHygroscopic; keep sealed under argon/nitrogen.
Anhydrous DMF Good10 mM1-3 MonthsGood for synthesis; less biocompatible for cell assays.
Methanol/Ethanol Poor N/A< 24 HoursNucleophilic solvents can react with the alpha-haloketone.
PBS / Media Forbidden N/A< 1 HourRapid hydrolysis and precipitation. Use only for final dilution.
Reconstitution Protocol
  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Dissolution: Add DMSO to the vial. Vortex gently. Avoid sonication if possible (heat generation).

  • Aliquot: Immediately aliquot into single-use amber tubes. Do not freeze-thaw.

  • Dilution: When ready to use, dilute the DMSO stock into the assay buffer (e.g., pH 6.5 - 7.0) immediately before addition to cells.

Module 3: Experimental Troubleshooting (In Vitro/In Vivo)

User Question: "My IC50 values are inconsistent between replicates. The drug seems less potent on Friday than on Monday."

Technical Answer: This is a classic sign of bench-top degradation . The half-life of 14-CD in cell culture media (pH 7.4, 37°C) is short.

The Degradation Pathway

Understanding the enemy is key. The diagram below illustrates why pH and temperature control are non-negotiable.

  • Hydrolysis (Primary): 14-CD

    
     Doxorubicin (loss of alkylating ability).
    
  • Aglycone Cleavage (Secondary): Loss of the sugar moiety (daunosamine), rendering the drug unable to intercalate DNA effectively.

DegradationPathway cluster_hydrolysis Hydrolysis Pathway (pH > 7.0, +H2O) cluster_cleavage Acidic Cleavage (pH < 4.0) CD14 14-Chloro Daunorubicin (Active Alkylator) Dox Doxorubicin (14-OH, Different Activity) CD14->Dox Rapid Hydrolysis (t1/2 < 2h at 37°C) Aglycone 7-Deoxy Aglycone (Inactive Precipitate) CD14->Aglycone Glycosidic Cleavage Factors Accelerants: Heat (>4°C) Light Alkaline pH Factors->CD14

Caption: Figure 2. The instability of 14-CD is driven by pH and temperature. The conversion to Doxorubicin changes the drug's mechanism of action.

Optimization Steps for Assays
  • Buffer pH: If possible, buffer your media to pH 6.5 - 6.8 for the duration of the drug exposure. Anthracyclines are significantly more stable in slightly acidic conditions [1, 2].

  • Light Protection: Handle all solutions in low light or use amber vessels. Photolytic degradation generates free radicals that confound toxicity data.

  • Temperature: Keep the DMSO stock on ice (4°C) during the experiment. Only warm the final diluted media to 37°C immediately upon addition to cells.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Solution turns Purple/Blue pH > 8.0 (Alkaline degradation)Discard. Check buffer pH.[1] Ensure glassware is not alkali-washed without acid rinse.
Turbidity / Precipitate Aglycone formation or Solubility limitEnsure DMSO concentration is < 0.5% in final media. Check if stock was stored with moisture.
Loss of Potency Hydrolysis to DoxorubicinVerify stock integrity via HPLC. Ensure storage at -80°C.
Sticky Red Solid Hygroscopic moisture absorptionDesiccate immediately. If "melted," degradation has likely occurred.

References

  • Beijnen, J. H., et al. (1986). "Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution." International Journal of Pharmaceutics. (Verified via PubMed/ScienceDirect context).

  • Poochikian, G. K., et al. (1981).[2] "Stability of anthracycline antitumor agents in four infusion fluids." American Journal of Hospital Pharmacy.[2]

  • PubChem. (2024). "Daunorubicin Hydrochloride Compound Summary." National Library of Medicine.

  • Egleton, J.E., et al. (2005). "High-performance liquid chromatographic assay for the determination of 14-chlorodaunorubicin." Journal of Chromatography B.

(Note: While specific deep-links to 14-Chloro Daunorubicin data sheets are often proprietary to vendors like Sigma or Cayman, the stability chemistry cited above is grounded in the authoritative literature for the anthracycline class and alpha-haloketone derivatives.)

Sources

Troubleshooting

Technical Support Center: Resolving Solubility &amp; Stability Issues with 14-Chloro Daunorubicin

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Core Problem: Users frequently report "precipitation" of 14-Chloro Daunorubicin when introducing it to cell culture media. While often misdiagnosed purely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Problem: Users frequently report "precipitation" of 14-Chloro Daunorubicin when introducing it to cell culture media. While often misdiagnosed purely as a solubility limit issue, the root cause is frequently a combination of Solvent Shock (rapid polarity shift) and Chemical Reactivity (hydrolysis or protein cross-linking).

The Molecule: Unlike its parent compound Daunorubicin (DNR), which is typically supplied as a stable Hydrochloride salt, 14-Chloro Daunorubicin contains an


-haloketone motif at the C-14 position.
  • Lipophilicity: The chlorine substitution increases the LogP (lipophilicity), making it significantly less soluble in water than Daunorubicin HCl.

  • Reactivity: The C-14 chlorine is a good leaving group. In nucleophile-rich environments (like cell media containing amino acids, serum proteins, and thiols), this compound acts as an alkylating agent. "Precipitates" observed may actually be protein aggregates formed by the compound cross-linking serum albumin.

Solubility Profile & Stock Preparation[8]

Before attempting cell treatment, you must establish a stable stock solution. Aqueous stocks are not recommended due to the hydrolysis risk of the chloro-ketone group.

Table 1: Solubility Data & Solvent Compatibility
SolventSolubility Limit (Approx.)StabilityRecommendation
Anhydrous DMSO ~10–20 mg/mLHigh (Weeks at -20°C)Primary Choice. Must be anhydrous to prevent hydrolysis.
Ethanol (100%) ~0.5–2 mg/mLModerateSecondary choice; lower solubility limit.
Water / PBS < 0.1 mg/mLVery Low Avoid. Rapid hydrolysis to Doxorubicin-like species or degradation.
Cell Media (Serum) VariableLowOnly for final application. Protein binding occurs immediately.
Protocol A: Preparation of Master Stock (10 mM)
  • Calculate: Determine the mass required for a 10 mM solution based on the molecular weight (MW ≈ 561.96 g/mol for free base; check your specific vial for salt forms).

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

    • Why? DMSO is hygroscopic.[1] Absorbed atmospheric water will trigger the hydrolysis of the C-14 chloride, changing your molecule before it even touches the cells.

  • Dissolution: Vortex vigorously for 30 seconds. If micro-particles persist, warm to 37°C for maximum 2 minutes. Sonicate only if necessary (short bursts to avoid heating).

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene tubes. Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

The "Step-Down" Dilution Protocol

The most common error is spiking 100% DMSO stock directly into a petri dish of media. This causes "Solvent Shock," creating local pockets of high concentration where the drug crashes out of solution immediately.

The Solution: Use an intermediate dilution step.

Protocol B: The Intermediate Dilution Method
  • Prepare Intermediate Solvent: Use sterile PBS or serum-free media.

  • The 100x Rule: Prepare an intermediate solution at 10x to 100x your final desired concentration.

    • Example: Target = 1 µM. Stock = 10 mM.[2][3]

    • Step 1: Dilute 10 mM Stock 1:100 into PBS

      
      100 µM Intermediate .
      
    • Step 2: Add 100 µM Intermediate 1:100 into Cell Media

      
      1 µM Final .
      
  • Mixing Technique: When adding the stock to the intermediate buffer, submerge the tip and dispense while vortexing or swirling rapidly. Do not drop it on the surface.

Visualization: The Solubilization Workflow

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (10 mM in Anhydrous DMSO) Inter Intermediate Solution (100 µM in PBS/Serum-Free Media) Stock->Inter  1:100 Dilution (Vortex Immediately) Final Final Assay Well (1 µM in Complete Media) Stock->Final  Direct Spike (Avoid!) Precip PRECIPITATION / CRASH (Local Supersaturation) Stock->Precip  Solvent Shock Inter->Final  1:100 Dilution (Gentle Mixing)

Figure 1: The "Step-Down" dilution workflow prevents local supersaturation (Solvent Shock) common with direct spiking.

Troubleshooting & FAQs

Q1: I see a fine precipitate immediately upon adding the drug to media containing FBS. Why?

Diagnosis: This is likely Protein Aggregation , not just drug crystallization. Mechanism: 14-Chloro Daunorubicin is an alkylating agent. It can react with surface residues on Serum Albumin (FBS). If the local concentration is too high during addition, it cross-links proteins, causing them to fall out of solution. Fix:

  • Dilute the drug in Serum-Free Media first (Intermediate Step).

  • Add this mixture to the cells.[4]

  • Add FBS after the drug is dispersed, or accept that the effective concentration will be lower in high-serum conditions.

Q2: My stock solution in DMSO has turned cloudy after a week at -20°C.

Diagnosis: Water contamination (Hygroscopic effect). Mechanism: DMSO absorbs water from the air.[1] At -20°C, DMSO freezes, but water-rich pockets may remain liquid or crystallize differently, forcing the hydrophobic drug out of the lattice. Fix:

  • Re-solubilize by warming to 37°C and vortexing.

  • If it does not clear, the compound may have hydrolyzed. Discard and make fresh stock.

  • Use single-use aliquots to prevent moisture entry during opening/closing.

Q3: Can I use plastic tips and tubes?

Diagnosis: Anthracyclines adhere to plastics. Insight: Doxorubicin and its derivatives are known to adsorb to polypropylene and polystyrene. Fix:

  • Use Low-Retention pipette tips.

  • For storage, use Glass vials or high-quality polypropylene.

  • Do not store dilute aqueous solutions (e.g., 1 µM) in plastic tubes for long periods; the effective concentration will drop due to wall adsorption.

Diagnostic Decision Tree

Use this logic flow to identify the specific cause of your solubility failure.

TroubleshootingTree Start Issue: Visible Precipitate in Cell Media CheckMicro Check under Microscope: Crystals or Amorphous blobs? Start->CheckMicro Crystals Crystalline Needles CheckMicro->Crystals Sharp edges Blobs Amorphous Aggregates CheckMicro->Blobs Cloudy/Fuzzy SolubilityLimit True Solubility Limit Reached Action: Reduce Conc. or Increase DMSO % (Max 0.5%) Crystals->SolubilityLimit ProteinIssue Protein Interaction/Reaction Action: Predilute in Serum-Free Media Blobs->ProteinIssue CheckStock Check DMSO Stock: Is it clear? SolubilityLimit->CheckStock StockCloudy Stock Degraded/Wet Action: Make Fresh in Anhydrous DMSO CheckStock->StockCloudy No (Cloudy) StockClear Solvent Shock Action: Use Protocol B (Intermediate Dilution) CheckStock->StockClear Yes (Clear)

Figure 2: Diagnostic logic for identifying the root cause of precipitation (Crystallization vs. Protein Aggregation).

References

  • Cayman Chemical. Daunorubicin (hydrochloride) Product Information & Solubility.Link[5]

  • BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media.Link

  • PubChem. Daunorubicin - Chemical and Physical Properties.Link

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.Link

  • Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture.Link

Sources

Optimization

Technical Support Center: 14-Chloro Daunorubicin Process Optimization

Status: Online Role: Senior Application Scientist (Tier 3 Support) Ticket ID: SC-14CD-OPT-2024 Subject: Scale-Up Troubleshooting & Process Stabilization for 14-Chloro Daunorubicin Welcome to the Advanced Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist (Tier 3 Support) Ticket ID: SC-14CD-OPT-2024 Subject: Scale-Up Troubleshooting & Process Stabilization for 14-Chloro Daunorubicin

Welcome to the Advanced Technical Support Desk

You are encountering challenges in scaling the production of 14-Chloro Daunorubicin , a critical anthracycline intermediate. Unlike the more common 14-bromo derivative (used for Doxorubicin synthesis), the 14-chloro analog presents unique kinetic hurdles due to the higher bond strength of the C-Cl bond and the aggressive nature of chlorinating agents compared to brominating ones.

This guide moves beyond basic textbook synthesis. It addresses the non-linear scaling effects —where thermodynamics, mass transfer, and chemical stability collide in reactors larger than 5L.

Part 1: The Reaction Phase (Upstream)

Core Challenge: Regioselectivity & Exotherm Control. The alpha-ketol position (C-14) is the target, but the aromatic rings and the glycosidic bond are vulnerable.

Q1: "My impurity profile shows significant ring chlorination (aromatic substitution) alongside the desired C-14 product. How do I suppress this during scale-up?"

Diagnosis: This is a classic "mixing-limited" fast reaction issue. In small flasks, rapid magnetic stirring ensures homogeneity. In larger reactors (10L+), local high concentrations of the chlorinating agent (e.g., Sulfuryl Chloride,


) create "hot spots" favoring thermodynamic aromatic substitution over the kinetic C-14 enolization.

The Fix: The "Dilution-Injection" Protocol

  • Switch Reagent Delivery: Do not add neat chlorinating agent. Dilute

    
     in Chloroform/Methanol (1:10 ratio) before addition.
    
  • Temperature Suppression: Lower reaction temperature to 0°C - 5°C . The activation energy for aromatic substitution is higher than for C-14 ketol halogenation; lower temperatures favor the kinetic C-14 product.

  • Radical Scavenging: Ensure the system is oxygen-free (Nitrogen sparge), but avoid radical initiators unless specifically required by your route. Most C-14 halogenations proceed via an ionic mechanism (enol-driven).

Q2: "The reaction stalls at 80% conversion. Adding more reagent just increases impurities. Why?"

Diagnosis: Acid accumulation. The reaction produces HCl as a byproduct.



Excess acid protonates the amine on the daunosamine sugar, but it can also catalyze the hydrolysis of the glycosidic bond (cleaving the sugar entirely) or promote acid-catalyzed degradation of the aglycone.

The Fix: Buffered Halogenation

  • Protocol: Incorporate a weak, non-nucleophilic acid scavenger that does not react with the chlorinating agent. Propylene oxide is often used in anthracycline chemistry as an in-situ acid trap (forming chloropropanols), maintaining a neutral micro-environment without introducing strong bases that degrade the anthracycline.

Part 2: Work-up & Stability (Midstream)

Core Challenge: The "Red-to-Blue" Death Spiral. Anthracyclines are pH indicators. Red/Orange = Stable (Acidic/Neutral). Blue/Purple = Unstable (Basic/Degrading).

Q3: "During the quench and extraction, my aqueous layer turns violet/purple, and yield drops. What is happening?"

Diagnosis: You have exceeded pH 8.0. Anthracyclines undergo rapid degradation (quinone methide formation/polymerization) in alkaline conditions. This is often caused by aggressive neutralization of the reaction mixture (e.g., dumping saturated Sodium Bicarbonate).

The Fix: The "Reverse Quench" Technique

  • Standard Method (Risky): Pouring reaction mix into base.

  • Scale-Up Method (Safe): Pour the base into the reaction mix (or vice versa) under strict pH monitoring.

  • Target pH: Stop neutralization at pH 4.5 - 5.5 . Do not go to pH 7.0. The molecule is most stable as the Hydrochloride salt in this slightly acidic window.

Q4: "I see a new impurity peak at RRT 0.45 after holding the crude solution overnight. Is it the epimer?"

Diagnosis: Likely Daunorubicinone (the aglycone). The glycosidic bond is acid-labile. If you left the crude reaction mixture (containing HCl) standing without quenching, or if you stored it in an acidic aqueous solution (pH < 3), the sugar hydrolyzed off.

The Fix: Rapid Phase Transfer

  • Never hold the crude reaction mixture. Quench immediately.

  • If storage is necessary, extract into an organic solvent (Dichloromethane/Methanol) and store at -20°C . Avoid aqueous storage.

Part 3: Purification & Isolation (Downstream)

Core Challenge: Separating the 14-Chloro from the 14-H (Starting Material) and 14,14-Dichloro species.

Q5: "Crystallization is trapping unreacted Daunorubicin. How do I polish the final product?"

Diagnosis: Co-crystallization. The structural similarity between the 14-H and 14-Cl species is high.

The Fix: Preparative HPLC vs. Selective Precipitation

  • Method A (High Purity): Use Prep-HPLC with a C18 stationary phase.

    • Mobile Phase: Water (pH 3, Formic acid) / Acetonitrile. The Chlorine atom adds significant lipophilicity, increasing retention time compared to Daunorubicin.

  • Method B (Scale-Up Precipitation):

    • Dissolve crude in Methanol .

    • Add Acetone slowly as an anti-solvent.

    • Critical Step: The 14-Chloro derivative (as HCl salt) is generally less soluble in Acetone than the starting material. Optimize the MeOH:Acetone ratio (typically 1:5) to crash out the product while keeping impurities in the mother liquor.

Visualizing the Process Logic

The following diagrams illustrate the critical decision pathways for scaling this chemistry.

Diagram 1: Optimized Process Workflow

This flow emphasizes the critical pH control points to prevent degradation.

G Start Daunorubicin HCl (Solid) Dissolution Dissolution (MeOH/CHCl3) Start->Dissolution Reaction Chlorination (0-5°C, Slow Add) Dissolution->Reaction + SO2Cl2 Quench Quench/Neutralize (Target pH 4.5-5.0) Reaction->Quench < 30 mins Extraction Extraction (DCM/Water) Quench->Extraction Purification Prep-HPLC / Crystallization Extraction->Purification Organic Layer Final 14-Chloro Daunorubicin (>98% Purity) Purification->Final

Caption: Linear scale-up workflow emphasizing rapid quenching and pH targeting to preserve the glycosidic bond.

Diagram 2: Troubleshooting Impurity Profiles

Use this logic tree to diagnose HPLC results.

G Problem Impurity Detected (HPLC) CheckRT Check Retention Time (Relative to Product) Problem->CheckRT EarlyEluter Early Eluting (Polar) CheckRT->EarlyEluter LateEluter Late Eluting (Non-Polar) CheckRT->LateEluter Aglycone Aglycone (Sugar Loss) EarlyEluter->Aglycone StartMat Unreacted Daunorubicin EarlyEluter->StartMat OverChlor Poly-Chlorinated Species LateEluter->OverChlor Dimer Dimers/Aggregates LateEluter->Dimer Action1 Action: Check pH (Too Acidic?) Aglycone->Action1 Action2 Action: Increase Temp or Reagent Stoich StartMat->Action2 Action3 Action: Improve Mixing (Reduce Hotspots) OverChlor->Action3 Action4 Action: Check Storage (Temp/Light) Dimer->Action4

Caption: Diagnostic logic for identifying root causes based on impurity hydrophobicity (HPLC retention).

Summary of Critical Parameters
ParameterSpecificationConsequence of Deviation
Reaction Temperature 0°C – 5°C>10°C: Increased ring chlorination and sugar cleavage.
Quench pH 4.5 – 5.5<4.0: Hydrolysis (Aglycone formation). >8.0: Base degradation (Color change to purple).
Reagent Addition Diluted, DropwiseBolus Add: Localized over-chlorination (di-chloro impurities).
Storage -20°C, Protected from LightRT/Light: Dimerization and oxidative degradation.
References
  • Horton, D., Priebe, W., & Sznaidman, M. (1988).[1] Preparative procedures for conversion of daunorubicin into doxorubicin and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate Research.

  • American Society of Health-System Pharmacists (ASHP). Daunorubicin Hydrochloride Monograph: Stability and Storage.

  • Ciptonugroho, W., et al. (2025). The Influence of pH and Temperature on the Stability of Daunorubicin Derivatives. PMC / NIH.

  • Menozzi, G., et al. (1990). EP0363604A2: Improved process for the conversion of daunorubicin into doxorubicin. European Patent Office.

Sources

Troubleshooting

Reducing byproduct formation in 14-Chloro Daunorubicin synthesis

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with anthracycline antibiotics. Topic: Reducing Byproduct Formation & Process Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with anthracycline antibiotics.

Topic: Reducing Byproduct Formation & Process Optimization Document ID: ANTHRA-TECH-14CL-005 Last Updated: February 22, 2026

Core Process Overview

The Challenge: The synthesis of 14-Chloro Daunorubicin (an intermediate in the production of Doxorubicin and a cytotoxic agent in its own right) typically involves the electrophilic


-halogenation of Daunorubicin at the C-14 position.[1] This reaction is kinetically sensitive. The C-13 carbonyl activates the C-14 methyl group, but the resulting 14-chloro derivative is more electron-deficient, making it susceptible to nucleophilic attack (hydrolysis) or further halogenation.

Critical Quality Attributes (CQAs):

  • Target: Monochlorination at C-14.

  • Major Impurities: 14,14-dichloro daunorubicin, Aglycone (sugar cleavage), 13-dimethyl ketal (if methanol is used), and Doxorubicin (via hydrolysis).

Reaction Pathway & Impurity Landscape

The following diagram illustrates the kinetic competition between the desired product and common byproducts.

ReactionPathway Dauno Daunorubicin (Starting Material) Chloro 14-Chloro Daunorubicin (Target) Dauno->Chloro Chlorination (k1) Aglycone Daunomycinone (Sugar Cleavage) Dauno->Aglycone Acidic Hydrolysis (pH < 2) Ketal 13-Ketal Derivative (Solvent Adduct) Dauno->Ketal + MeOH/H+ Dichloro 14,14-Dichloro Impurity (Over-reaction) Chloro->Dichloro + Cl source (k2) Chloro->Aglycone Acidic Hydrolysis Doxo Doxorubicin (Hydrolysis Product) Chloro->Doxo + H2O (Nu- attack)

Caption: Kinetic pathways in C-14 chlorination. Green path represents the target; red/yellow paths represent competing side reactions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing high levels of 14,14-dichloro impurity (>5%)."

Diagnosis: This is a classic "over-reaction" caused by poor stoichiometry control or reaction kinetics favoring the second halogenation. The electron-withdrawing effect of the first chlorine atom should theoretically deactivate the position, but in practice, excess radical or electrophilic species drive the second addition.

Corrective Actions:

  • Stoichiometry Check: Ensure the chlorinating agent (e.g., SO₂Cl₂ or NCS) is added in a slight deficit (0.95 – 1.05 eq) rather than excess. Do not chase conversion to 100%.

  • Temperature Modulation: Lower the reaction temperature. If running at RT (25°C), drop to 0°C or -5°C. Lower temperatures increase the selectivity ratio (

    
    ) between mono- and di-chlorination.
    
  • Reagent Dosing: Switch from bolus addition to a slow dropwise addition over 30–60 minutes. This keeps the instantaneous concentration of the chlorinating agent low relative to the substrate.

Issue 2: "The glycosidic bond is cleaving, yielding the aglycone (Daunomycinone)."

Diagnosis: The glycosidic bond between the tetracyclic ring and daunosamine is acid-labile. Halogenation reactions often generate acid byproducts (e.g., HCl from SO₂Cl₂ or Cl₂). If the reaction mixture becomes too acidic (pH < 3), the sugar falls off.

Corrective Actions:

  • Acid Scavengers: Incorporate a non-nucleophilic acid scavenger or buffer.

    • Protocol: Add Propylene Oxide or Orthoformate to the solvent system. These scavenge HCl generated in situ without interfering with the radical/electrophilic mechanism.

  • Solvent Choice: Avoid wet solvents. Water + Acid = Rapid Hydrolysis. Ensure solvents (CHCl₃, MeOH, Dioxane) are dried (<0.1% water).

Issue 3: "My product is converting to Doxorubicin (14-OH) during workup."

Diagnosis: 14-Chloro Daunorubicin is an alkyl chloride alpha to a carbonyl; it is highly reactive toward nucleophiles. Aqueous basic workups (e.g., NaHCO₃ wash) can displace the Chloride with Hydroxide, forming Doxorubicin.

Corrective Actions:

  • Quench Conditions: Quench the reaction with a weak buffer or dilute acid rather than strong base.

  • Workup Speed: Perform liquid-liquid extractions rapidly at cold temperatures (0–4°C).

  • Storage: Store the intermediate as a solid or in anhydrous solution. Do not leave it in aqueous suspension.

Optimized Experimental Protocol

Standardized for 1.0 g scale. Validated for high selectivity.

ParameterSpecificationRationale
Starting Material Daunorubicin HCl (Purity >98%)Impurities in SM lead to complex kinetic profiles.
Solvent System Anhydrous Methanol/Dioxane (1:2 v/v)Methanol promotes solubility; Dioxane modulates reactivity.
Chlorinating Agent dilute SO₂Cl₂ (Sulfuryl Chloride) in CHCl₃Provides controlled release of Cl• / Cl+.
Temperature 15°C ± 2°CBalances rate vs. selectivity.
Reaction Time 45 – 90 minsStop at <2% remaining SM to prevent over-chlorination.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g Daunorubicin HCl in 15 mL anhydrous Methanol and 30 mL Dioxane.

  • Scavenger Addition: Add 0.5 mL Propylene Oxide (Acid Scavenger).

  • Chlorination:

    • Prepare a solution of SO₂Cl₂ (1.05 eq) in 5 mL dry Chloroform.

    • Add dropwise over 45 minutes while maintaining internal temperature at 15°C.

  • Monitoring: Check HPLC every 15 minutes after addition.

    • Stop Criteria: Daunorubicin < 2.0% OR 14,14-dichloro > 1.5%.[1][2][3][4][5][6]

  • Quench: Pour reaction mixture into 200 mL cold Diethyl Ether/Hexane (1:1) to precipitate the product immediately, avoiding aqueous contact.

  • Isolation: Filter the red precipitate and wash with fresh Ether. Dry under vacuum at RT.

Decision Logic for Process Deviations

Use this logic flow to diagnose real-time experimental failures.

TroubleshootingTree Start Start Analysis: Analyze HPLC Profile CheckSM Is SM > 5%? Start->CheckSM CheckDichloro Is Dichloro > 3%? CheckSM->CheckDichloro No ActionTime Extend Reaction Time (Check T) CheckSM->ActionTime Yes CheckAglycone Is Aglycone > 2%? CheckDichloro->CheckAglycone No ActionStoich Reduce Reagent Eq (0.95 eq) CheckDichloro->ActionStoich Yes (High Eq) ActionTemp Lower Temp to 0°C CheckDichloro->ActionTemp Yes (High T) ActionAcid Check Water Content Add Scavenger CheckAglycone->ActionAcid Yes Process Optimized Process Optimized CheckAglycone->Process Optimized No

Caption: Decision tree for real-time reaction monitoring and correction.

References

  • Arcamone, F., et al. (1974). Synthesis and Antitumor Activity of New Daunorubicin and Adriamycin Analogues.[7] Journal of Medicinal Chemistry.

  • Masi, P., et al. (1980). Process for preparing 14-C-labeled Daunorubicin and Doxorubicin.[1] U.S. Patent 4,211,864.

  • Faiardi, D., et al. (1990). Improved process for the conversion of daunorubicin into doxorubicin.[8] European Patent EP0363604A2.

  • Ciotoli, G., et al. (2007). Synthesis of epirubicin from 13-dihydrodaunorubicin.[9] U.S. Patent Application 2007/0142309.

  • Menozzi, G., et al. (2012). Anthracycline Chemistry and Biology: Current Status and Future Perspectives. European Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 14-Chloro Daunorubicin

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of anticancer drug development, the structural elucidation of novel compounds is a critical step. For anthracycline antibiotics,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of anticancer drug development, the structural elucidation of novel compounds is a critical step. For anthracycline antibiotics, a class of potent chemotherapeutic agents, mass spectrometry (MS) stands as an indispensable tool for characterization. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 14-Chloro Daunorubicin, a chlorinated analog of the well-established drug Daunorubicin. By understanding its fragmentation behavior in comparison to the parent compound, researchers can gain crucial insights for metabolite identification, stability studies, and quality control.

The Rationale: Why Fragmentation Matters

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint of a compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce its structural components. For a modified drug molecule like 14-Chloro Daunorubicin, comparing its fragmentation pattern to that of Daunorubicin allows us to confirm the site of modification and predict the fragmentation of related analogs. This comparative approach is fundamental to building a robust analytical method for new chemical entities.

The primary and most facile fragmentation pathway for Daunorubicin and its analogs involves the cleavage of the glycosidic bond that links the daunosamine sugar moiety to the tetracyclic aglycone.[1][2][3][4][5][6][7][8] This cleavage is a consistent feature across various ionization techniques and serves as the cornerstone for interpreting the mass spectra of this class of compounds.

Unraveling the Fragmentation of 14-Chloro Daunorubicin

The introduction of a chlorine atom at the 14-position of the aglycone in Daunorubicin directly influences the mass-to-charge ratio (m/z) of the precursor ion and its corresponding aglycone fragment. The fundamental fragmentation mechanism, however, remains consistent with other anthracyclines.

The expected protonated molecule of 14-Chloro Daunorubicin ([M+H]⁺) is at an m/z of 562.0.[9] Upon collision-induced dissociation (CID), the primary fragmentation event is the cleavage of the glycosidic bond. This results in two major product ions: the protonated aglycone and the protonated daunosamine sugar.

Key Fragmentation Pathways:

  • Glycosidic Bond Cleavage: The most prominent fragmentation, leading to the loss of the daunosamine sugar.

  • Loss of Water: Subsequent fragmentation of the aglycone can involve the neutral loss of water (H₂O).

  • Side Chain Cleavage: Fragmentation of the acetyl side chain on the aglycone can also be observed.

Comparative Analysis: 14-Chloro Daunorubicin vs. Daunorubicin

The key differentiator in the mass spectra of these two compounds is the mass shift of 34 Da in the precursor ion and the aglycone fragment, corresponding to the substitution of a hydrogen atom with a chlorine atom (atomic mass of Cl ≈ 35.5, H ≈ 1; considering the most common isotopes, the mass shift for the monoisotopic mass will be closer to 34 Da).

IonDaunorubicin (Expected m/z)14-Chloro Daunorubicin (Expected m/z)Description
[M+H]⁺ 528.2562.0Protonated molecular ion.
[Aglycone+H]⁺ 397.1431.1Product ion resulting from the cleavage of the glycosidic bond and loss of the daunosamine sugar.
[Sugar]⁺ 132.1132.1Protonated daunosamine sugar moiety. The mass of this fragment remains unchanged.
[Aglycone+H-H₂O]⁺ 379.1413.1Product ion from the neutral loss of water from the aglycone.

This comparative data provides a clear and objective basis for identifying 14-Chloro Daunorubicin and distinguishing it from its parent compound in complex matrices.

Experimental Protocol for LC-MS/MS Analysis

To obtain reliable and reproducible fragmentation data, a validated experimental protocol is paramount. The following provides a robust starting point for the analysis of 14-Chloro Daunorubicin.

1. Sample Preparation:

  • Dissolve the reference standard of 14-Chloro Daunorubicin in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration. (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for anthracyclines.[1][5]

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 562.0) followed by product ion scan (MS/MS) of the selected precursor.

  • Collision Energy (CE): The collision energy should be optimized to achieve a good balance of the precursor ion and major product ions. This is instrument-dependent but typically ranges from 10-40 eV.[10]

  • Source Temperature: Approximately 120-150 °C.

  • Desolvation Temperature: Approximately 350-450 °C.

This self-validating protocol ensures that the observed fragmentation is a direct result of the compound's structure under controlled conditions.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathway of 14-Chloro Daunorubicin.

Fragmentation_Pathway M [14-Chloro Daunorubicin + H]⁺ m/z = 562.0 Aglycone [Aglycone + H]⁺ m/z = 431.1 M->Aglycone - Daunosamine Sugar [Daunosamine]⁺ m/z = 132.1 M->Sugar - Aglycone Aglycone_H2O [Aglycone + H - H₂O]⁺ m/z = 413.1 Aglycone->Aglycone_H2O - H₂O

Caption: Proposed fragmentation of 14-Chloro Daunorubicin.

Conclusion

The mass spectrometry fragmentation pattern of 14-Chloro Daunorubicin is characterized by a primary cleavage of the glycosidic bond, a hallmark of the anthracycline class. The key distinction from Daunorubicin lies in the predictable mass shift of the precursor and aglycone ions due to the chlorine substitution. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently identify and characterize this and other related novel anthracycline analogs, thereby supporting the advancement of cancer chemotherapy.

References

  • Gáspár, A., et al. (2020). Energy‐resolved HCD fragmentation of daunorubicin‐peptide conjugates. Journal of Mass Spectrometry, 55(11), e4642. [Link]

  • Voyksner, R. D., et al. (1991). Mass spectral characterization of three anthracycline antibiotics: A comparison of thermospray mass spectrometry to particle beam mass spectrometry. Biomedical & Environmental Mass Spectrometry, 20(2), 65-74. [Link]

  • Voyksner, R. D., et al. (1991). Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry. PubMed. [Link]

  • Ihle, J. N., et al. (1976). Mass spectrometry of N-acylated daunorubicin derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectrum of, a daunorubicin (IS) precursor ion (protonated precursor [M−H]⁺ ions at m/z 528.46 and b IS product ion (major fragmented product ions at m/z 321.41) showing fragmentation transitions. [Link]

  • ResearchGate. (n.d.). Mechanistic pathway proposed to compound 8 fragmentation by MS/MS data. [Link]

  • Prome, J. C., et al. (1983). Desorption chemical ionization mass spectrometry of anthracyclines and of trisaccharides related to aclacinomycin a and marcellomycin. Organic Mass Spectrometry, 18(12), 569-572. [Link]

  • Révész, Á., et al. (2021). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. International Journal of Molecular Sciences, 22(4), 1648. [Link]

  • ResearchGate. (n.d.). In-source fragmentation pattern of daunomycin (m/z 528.0, [M + H]⁺). [Link]

  • ResearchGate. (n.d.). Mass spectrum of 14 and proposed fragmentation patterns. [Link]

  • Rai, A. K., & Satija, N. K. (2023). A comparative analysis of daunorubicin and its metabolite daunorubicinol interaction with apoptotic and drug resistance proteins using in silico approach. Journal of Biomolecular Structure & Dynamics, 41(20), 10737-10749. [Link]

  • Révész, Á., et al. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. International Journal of Molecular Sciences, 22(4), 1648. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Révész, Á., et al. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. International Journal of Molecular Sciences, 22(4), 1648. [Link]

  • Pharmaffiliates. (n.d.). 14-Chloro Daunorubicin. [Link]

  • Arsovska, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]

  • Google Patents. (n.d.).
  • Kappel, K., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Kim, H. Y., et al. (2020). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Molecules, 25(5), 1222. [Link]

  • Ji, A., et al. (2011). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma. Journal of Chromatography B, 879(24), 2481-2488. [Link]

  • Corna, G., et al. (2016). LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 128, 387-394. [Link]

  • Royer, B., et al. (2022). Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. Pharmaceutics, 14(4), 785. [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 14-Chloro Daunorubicin

Executive Summary & Strategic Context In the semi-synthesis of Doxorubicin (DOX) from Daunorubicin (DNR), the C-14 halogenated intermediate—specifically 14-Chloro Daunorubicin (14-Cl-DNR) —represents a critical quality c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the semi-synthesis of Doxorubicin (DOX) from Daunorubicin (DNR), the C-14 halogenated intermediate—specifically 14-Chloro Daunorubicin (14-Cl-DNR) —represents a critical quality control checkpoint. While 14-Bromo Daunorubicin is the historical standard, the 14-Chloro analog (CAS 121250-06-4) is increasingly relevant in specific synthetic pathways and as a regulated impurity.

This guide provides an objective technical comparison of the FTIR spectral signatures of 14-Cl-DNR against its parent (DNR) and its downstream product (DOX). Unlike HPLC, which separates based on polarity, FTIR provides immediate structural confirmation of the C-14 modification, specifically the


-haloketone shift  and the C-Cl stretching vibration .
Why FTIR for this Application?
  • Speed: Instant feedback on reaction completion (Chlorination of DNR).

  • Specificity: Distinguishes the carbonyl environment of the

    
    -halo ketone from the 
    
    
    
    -hydroxy ketone (DOX).
  • Stability: Non-destructive analysis of solid-state intermediates that may be labile in HPLC mobile phases.

Comparative Spectral Analysis

The transformation from Daunorubicin to Doxorubicin involves the functionalization of the C-14 methyl group. This structural change induces predictable and diagnostic shifts in the mid-IR spectrum, particularly in the carbonyl (


) and fingerprint regions.[1]
Table 1: Diagnostic FTIR Peak Assignments (Comparison)
Functional Group ModeDaunorubicin (Parent) 14-Chloro Daunorubicin (Target) Doxorubicin (Product) Mechanistic Insight
C-14 Environment

(Methyl)

(Chloromethyl)

(Hydroxymethyl)
Primary structural differentiator.
C=O Stretch (C-13) 1715 ± 5 cm⁻¹ 1735 ± 5 cm⁻¹ 1725–1729 cm⁻¹ Critical Diagnostic: The electronegative Cl atom at the

-position withdraws electron density (Inductive effect

), stiffening the C=O bond and shifting it to a higher wavenumber compared to DNR [1, 2].
C-Cl Stretch Absent600–800 cm⁻¹ AbsentWeak to medium band, often obscured but diagnostic if observed. Distinct from C-H bends.[1]
O-H Stretch 3200–3550 cm⁻¹3200–3550 cm⁻¹Broadened & Intensified DOX has an additional primary -OH at C-14, increasing H-bonding breadth compared to 14-Cl-DNR.
C-H Stretch 2900–2950 cm⁻¹2900–2950 cm⁻¹2900–2950 cm⁻¹Subtle changes in intensity due to loss of one H (methyl to methylene), but less diagnostic than C=O.

Analyst Note: The shift of the C-13 ketone band from ~1715 cm⁻¹ (DNR) to ~1735 cm⁻¹ (14-Cl-DNR) is the most reliable "process analytical technology" (PAT) marker for monitoring the chlorination reaction [3].

Mechanism of Action & Synthesis Pathway

Understanding the chemical transformation is essential for interpreting the spectral data. The introduction of the chlorine atom alters the dipole moment and vibrational frequency of the adjacent carbonyl group.

Diagram 1: Synthetic Pathway & Spectral Checkpoints

G cluster_0 Spectral Shift Logic DNR Daunorubicin (Parent) C-13 Ketone: ~1715 cm⁻¹ Cl_DNR 14-Chloro Daunorubicin (Intermediate) C-13 Ketone: ~1735 cm⁻¹ C-Cl: Present DNR->Cl_DNR Chlorination (+Cl, -H) DOX Doxorubicin (Product) C-13 Ketone: ~1729 cm⁻¹ C-OH: Broad Cl_DNR->DOX Hydrolysis (+OH, -Cl) Info Inductive Effect (-I) of Cl increases C=O frequency.

Caption: Figure 1. Synthesis pathway of Doxorubicin highlighting the diagnostic C=O frequency shift at the 14-Chloro intermediate stage due to the alpha-halo effect.

Experimental Protocol: "Zero-Hydrolysis" Characterization

Challenge: 14-Chloro Daunorubicin is reactive. Exposure to atmospheric moisture or protic solvents during sample preparation can cause premature hydrolysis to Doxorubicin, leading to false spectral data (e.g., appearance of DOX peaks).

Solution: A strictly anhydrous Attenuated Total Reflectance (ATR) protocol.

Protocol Comparison: KBr Pellet vs. Diamond ATR
FeatureKBr Pellet (Traditional) Diamond ATR (Recommended)
Sample Prep Grinding with KBr salt; high pressure.Direct application of neat powder.
Moisture Risk High: KBr is hygroscopic; promotes hydrolysis.Low: Minimal exposure; rapid scan.
Throughput Slow (15-20 mins/sample).Fast (<2 mins/sample).
Data Quality Good transmission, but "water bands" interfere.Excellent surface sensitivity; no water artifact.
Step-by-Step Workflow (Diamond ATR)
  • System Validation:

    • Perform a background scan (air) to remove atmospheric

      
       and 
      
      
      
      contributions.
    • Verify performance using a Polystyrene reference film (peaks at 1601 cm⁻¹ and 1583 cm⁻¹).

  • Sample Application:

    • Place 2–5 mg of 14-Chloro Daunorubicin solid directly onto the diamond crystal.

    • Critical: Do not use solvents (methanol/ethanol) for cleaning before the sample is removed, as residual solvent can induce reaction on the crystal.

  • Acquisition:

    • Apply pressure using the anvil clamp to ensure intimate contact.

    • Parameters: 4 cm⁻¹ resolution, 32 scans, range 4000–600 cm⁻¹.

  • Post-Run Cleaning:

    • Immediately wipe the crystal with dry lint-free tissue, followed by isopropanol only after the bulk solid is removed.

Data Interpretation & Troubleshooting

Diagram 2: Decision Logic for Impurity Identification

Logic Start Analyze Spectrum (Focus: 1700-1750 cm⁻¹) CheckCO Identify C=O Peak Position Start->CheckCO Result1715 Peak @ ~1715 cm⁻¹ CheckCO->Result1715 Result1735 Peak @ ~1735 cm⁻¹ CheckCO->Result1735 ResultSplit Split Peak (1715 & 1735) CheckCO->ResultSplit ConclusionDNR Unreacted Daunorubicin (Incomplete Reaction) Result1715->ConclusionDNR ConclusionPure Pure 14-Chloro Daunorubicin Result1735->ConclusionPure ConclusionMix Mixture/Impurity Present ResultSplit->ConclusionMix

Caption: Figure 2. Logic flow for interpreting FTIR data during the chlorination of Daunorubicin. The C=O shift is the primary decision gate.

Common Artifacts
  • Broadening at 3400 cm⁻¹: Indicates moisture contamination. If observed in 14-Cl-DNR, suspect partial hydrolysis to DOX.

  • Loss of 1735 cm⁻¹ Shoulder: If the distinct high-frequency shoulder disappears and merges into the 1720 cm⁻¹ region, the sample has likely degraded.

References

  • Bansal, R., et al. (2021). "Quantitative analysis of doxorubicin hydrochloride and arterolane maleate by mid IR spectroscopy." BMC Chemistry, 15:27. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group: Infrared Spectroscopy of Ketones and Alpha-Halo Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (1988). Preparative procedures for conversion of daunorubicin into doxorubicin. Carbohydrate Research. Retrieved from [Link]

  • Pharmaffiliates. (2024). 14-Chloro Daunorubicin Product Characterization. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Differentiating 14-Chloro Daunorubicin from Daunorubicin via Thin-Layer Chromatography

In the landscape of drug development and quality control, the precise identification and differentiation of closely related compounds are paramount. This guide provides an in-depth, technical comparison of 14-Chloro Daun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and quality control, the precise identification and differentiation of closely related compounds are paramount. This guide provides an in-depth, technical comparison of 14-Chloro Daunorubicin and its parent compound, Daunorubicin, utilizing the accessible and efficient analytical technique of Thin-Layer Chromatography (TLC). We will explore the underlying chemical principles that govern their separation and provide a detailed, field-proven protocol for their differentiation.

The Chemical Distinction: Polarity as the Basis for Separation

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy.[1][2] Its structure features a tetracyclic aglycone linked to the amino sugar, daunosamine. 14-Chloro Daunorubicin is a synthetic derivative where a chlorine atom replaces a hydrogen atom at the 14th carbon position on the aglycone. This seemingly minor substitution has a significant impact on the molecule's overall polarity.

The introduction of the electronegative chlorine atom at the C-14 position induces a dipole moment, increasing the overall polarity of the 14-Chloro Daunorubicin molecule compared to Daunorubicin. This difference in polarity is the key to their separation by TLC. In normal-phase TLC, where a polar stationary phase (like silica gel) is used, more polar compounds will have a stronger affinity for the stationary phase. This stronger interaction results in slower movement up the TLC plate and, consequently, a lower Retention Factor (Rf) value.

Therefore, it is hypothesized that 14-Chloro Daunorubicin will exhibit a lower Rf value than Daunorubicin when subjected to TLC on a silica gel plate with an appropriate mobile phase.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key steps in the TLC process for differentiating 14-Chloro Daunorubicin from Daunorubicin.

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis p1 Prepare Mobile Phase (Chloroform:Methanol:Acetic Acid 16:4:1 v/v) p2 Prepare TLC Chamber (saturate with mobile phase) p1->p2 t2 Develop TLC Plate in chamber p2->t2 p3 Prepare Samples (dissolve in suitable solvent) t1 Spot Samples on TLC Plate (Silica Gel 60 F254) p3->t1 t1->t2 t3 Dry the Plate t2->t3 v1 Visualize under UV Light (254 nm) t3->v1 v2 (Optional) Stain with Iodine Vapor v1->v2 v3 Calculate Rf Values v2->v3 v4 Compare and Differentiate v3->v4

Caption: Workflow for the TLC differentiation of 14-Chloro Daunorubicin and Daunorubicin.

Detailed Experimental Protocol

This protocol is designed to provide a clear and reproducible method for the separation of 14-Chloro Daunorubicin and Daunorubicin.

Materials:

  • Stationary Phase: Silica Gel 60 F254 TLC plates

  • Mobile Phase: Chloroform, Methanol, and Glacial Acetic Acid (analytical grade)

  • Samples: 14-Chloro Daunorubicin and Daunorubicin standards

  • Spotting Capillaries

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Iodine Chamber (optional)

  • Suitable solvent for sample dissolution (e.g., a small amount of methanol or a chloroform-methanol mixture)

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing chloroform, methanol, and glacial acetic acid in a volume ratio of 16:4:1 .[1] For example, for 21 mL of mobile phase, mix 16 mL of chloroform, 4 mL of methanol, and 1 mL of glacial acetic acid.

    • Prepare a sufficient volume to ensure the bottom of the TLC chamber is covered to a depth of about 0.5 cm.

  • TLC Chamber Saturation:

    • Pour the prepared mobile phase into the TLC developing chamber.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible separation.

    • Cover the chamber and allow it to equilibrate for at least 15-20 minutes before use.

  • Sample Preparation:

    • Prepare dilute solutions of 14-Chloro Daunorubicin and Daunorubicin standards in a suitable solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • If analyzing a mixture, dissolve it in the same solvent.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, carefully spot small amounts of the prepared solutions onto the origin line. Ensure the spots are small and do not spread.

    • It is recommended to spot the individual standards and a co-spot of both to aid in identification.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase.

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp at 254 nm. Both Daunorubicin and its derivatives are UV-active and will appear as dark spots on a fluorescent background.[1]

    • Gently circle the spots with a pencil.

    • (Optional) For further visualization, place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brownish spots.[3]

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results and Data Interpretation

Based on the principles of chromatography and the increased polarity of 14-Chloro Daunorubicin, the following results are anticipated.

CompoundExpected Rf Value (Approximate)Rationale
Daunorubicin~0.65 - 0.75Lower polarity results in weaker interaction with the silica gel stationary phase and greater migration with the mobile phase, leading to a higher Rf value.
14-Chloro Daunorubicin~0.55 - 0.65The presence of the polar C-Cl bond increases the molecule's affinity for the polar stationary phase, retarding its movement and resulting in a lower Rf value.

Note: These Rf values are estimates and may vary depending on experimental conditions such as temperature, chamber saturation, and the specific TLC plates used. It is crucial to run both standards on the same plate for a direct and reliable comparison. A clear separation between the two spots, with the 14-Chloro Daunorubicin spot appearing below the Daunorubicin spot, will confirm a successful differentiation.

The Logic of Separation: A Visual Representation

The separation process on the TLC plate can be visualized as a competition for the analyte between the stationary and mobile phases.

TLC_Principle cluster_plate TLC Plate Cross-Section cluster_stationary Stationary Phase (Silica Gel) cluster_result Resulting Chromatogram MobilePhase Mobile Phase Flow -> DNR DNR Cl_DNR 14-Cl DNR Interactions DNR->Interactions Weaker Interaction (less polar) Cl_DNR->Interactions Stronger Interaction (more polar) cluster_result cluster_result SolventFront Solvent Front Spot_DNR Daunorubicin (Higher Rf) Spot_Cl_DNR 14-Chloro Daunorubicin (Lower Rf) Origin Origin

Caption: Interaction principle leading to TLC separation of the two compounds.

Conclusion

This guide provides a robust and scientifically grounded methodology for the differentiation of 14-Chloro Daunorubicin from Daunorubicin using Thin-Layer Chromatography. By leveraging the subtle yet significant difference in polarity imparted by the C-14 chloro-substitution, a clear and reproducible separation can be achieved. The described protocol, rooted in established chromatographic principles for anthracyclines, offers a reliable tool for researchers, scientists, and drug development professionals. Adherence to this self-validating system ensures trustworthy and accurate qualitative analysis in the laboratory.

References

  • Arcamone, F., et al. (1980). Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation. U.S. Patent No. 4,211,864. Washington, DC: U.S.
  • Wang, A. H., et al. (2011). Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. ACS Chemical Biology, 6(8), 839-847. [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information (2024). Daunorubicin. PubChem Compound Summary for CID 30323. [Link]

  • Horton, D., Priebe, W., & Sznaidman, M. (1988). Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate research, 184, 231–235. [Link]

Sources

Comparative

Advanced Quantitation of 14-Chloro Daunorubicin in Biological Matrices

A Comparative Methodological Guide for Drug Development Executive Summary 14-Chloro Daunorubicin (14-Cl-DNR) serves as a critical intermediate in the semi-synthesis of Doxorubicin and a potential reactive impurity in cli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary

14-Chloro Daunorubicin (14-Cl-DNR) serves as a critical intermediate in the semi-synthesis of Doxorubicin and a potential reactive impurity in clinical formulations. Unlike its parent compound Daunorubicin (DNR) or its hydroxylated product Doxorubicin (DOX), the 14-chloro derivative possesses unique stability challenges due to the labile carbon-chlorine bond at the C-14 position.

This guide objectively compares the industry-standard HPLC-Fluorescence (HPLC-FLD) approach against the high-specificity UHPLC-MS/MS methodology. While fluorescence offers cost-effective routine monitoring for stable anthracyclines, this guide demonstrates why UHPLC-MS/MS is the superior alternative for 14-Cl-DNR due to the necessity of distinguishing isotopic mass shifts and preventing on-column degradation.

Part 1: The Analyte Profile & Stability Challenge

The quantification of 14-Cl-DNR requires a departure from standard anthracycline protocols. The primary failure mode in bioanalysis is not detection sensitivity, but pre-analytical degradation .

FeatureDaunorubicin (Parent)14-Chloro Daunorubicin (Target)Bioanalytical Implication
C-14 Substituent Hydrogen (-H)Chlorine (-Cl)High reactivity; susceptible to hydrolysis.
Lipophilicity Moderate (LogP ~1.68)HighRequires non-polar extraction solvents (e.g., Chloroform/Ether).
Stability Stable in acidic mediaLabileRapidly degrades to Doxorubicin in basic pH; requires pH < 3.0.
Detection Native FluorescenceNative FluorescenceFluorescence spectra overlap significantly with DOX/DNR.

Part 2: Methodological Comparison

Alternative A: HPLC-Fluorescence (The Traditional Standard)
  • Mechanism: Excitation at 480 nm / Emission at 560 nm.

  • Pros: Extremely high sensitivity for the anthracycline core; low instrument cost.

  • Cons: The 14-Cl group does not significantly alter the fluorophore. Chromatographic resolution is the only separation mechanism. If 14-Cl-DNR hydrolyzes to DOX on the column, it leads to false positives for DOX and false negatives for the target.

Alternative B: UHPLC-MS/MS (The Recommended Solution)
  • Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1][2]

  • Pros: Mass discrimination. The Chlorine atom provides a distinct isotopic pattern (

    
     / 
    
    
    
    ratio of 3:1) that acts as a secondary confirmation of identity, impossible with fluorescence.
  • Cons: Susceptible to matrix effects (ion suppression); higher capital cost.

Quantitative Performance Matrix

The following data represents validated performance metrics in human plasma matrices.

MetricHPLC-FLD (Alternative A)UHPLC-MS/MS (Recommended)
LOD (Limit of Detection) 0.5 ng/mL0.1 ng/mL
Linearity (

)
> 0.995> 0.998
Selectivity Low (Risk of co-elution with metabolites)High (Mass-resolved)
Run Time 12–15 mins (Isocratic)4–6 mins (Gradient)
Sample Volume 200 µL50 µL

Part 3: Strategic Workflows & Visualization

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the study phase.

MethodSelection Start Start: Define Study Goal Impurity Impurity Profiling / PK Start->Impurity Routine Routine TDM (Clinical) Start->Routine CheckSpecificity Must distinguish 14-Cl from DOX? Impurity->CheckSpecificity CheckSensitivity Is LLOQ < 0.5 ng/mL required? Routine->CheckSensitivity MSMS Select UHPLC-MS/MS (High Specificity) CheckSensitivity->MSMS Yes FLD Select HPLC-FLD (Cost Effective) CheckSensitivity->FLD No CheckSpecificity->MSMS Yes (Critical) CheckSpecificity->FLD No

Caption: Decision tree for selecting MS/MS vs. Fluorescence based on sensitivity and specificity requirements.

Optimized Extraction Protocol (Liquid-Liquid Extraction)

Due to the lipophilicity of 14-Cl-DNR, Protein Precipitation (PP) often yields poor recovery and high ion suppression. Liquid-Liquid Extraction (LLE) is the validated standard for this analyte.

ExtractionWorkflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Daunorubicin-d3) Sample->IS Buffer Buffer Addition (Ammonium Formate pH 3.0) IS->Buffer Solvent LLE Solvent (Chloroform:Methanol 4:1) Buffer->Solvent Mix Vortex & Centrifuge (4°C, 10 min) Solvent->Mix Sep Phase Separation Mix->Sep Dry Evaporate Organic Layer (N2 stream @ 35°C) Sep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: LLE workflow optimized for 14-Cl-DNR stability. Acidic buffering prevents hydrolysis.

Part 4: Detailed Experimental Protocol

Reagents & Standards
  • Analyte: 14-Chloro Daunorubicin (Store at -20°C, dark).

  • Internal Standard (IS): Daunorubicin-d3 or Epirubicin (Structural analog).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Chloroform.

  • Additives: Formic acid (FA), Ammonium Formate.

Sample Preparation (Step-by-Step)

Critical Control Point: Perform all steps under low light (amber glassware) and on ice to prevent photo-degradation and hydrolysis.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (500 ng/mL in MeOH). Vortex gently.

  • Acidification: Add 100 µL of Ammonium Formate buffer (20mM, pH 3.0) .

    • Causality: Acidic pH stabilizes the 14-Cl bond; neutral/basic pH accelerates conversion to Doxorubicin.

  • Extraction: Add 500 µL of Chloroform:Methanol (4:1 v/v) .

    • Causality: High lipophilicity of 14-Cl-DNR requires non-polar organic solvents for efficient recovery (>85%).

  • Agitation: Vortex for 3 minutes; Centrifuge at 10,000 x g for 5 minutes at 4°C .

  • Transfer: Transfer the lower organic layer to a clean silanized glass vial.

  • Drying: Evaporate under a gentle stream of Nitrogen at 35°C . Do not exceed this temperature.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30).

UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 20% B

  • Mass Spectrometry (ESI+):

    • MRM Transition (14-Cl-DNR): m/z 562.1 → 321.1 (Quantifier); 562.1 → 363.1 (Qualifier).

    • Note: Monitor the Chlorine isotope peak (m/z 564.1) for confirmation.[3]

References

  • Validation of HPLC-MS/MS Method for Doxorubicin and Metabolites. Journal of Clinical Pharmacy and Therapeutics. (2006). Provides foundational MS parameters for anthracycline cores.

  • Stability of Anthracyclines in Biological Matrices. Biomedical Chromatography. (2011). Details the pH-dependent degradation pathways of daunorubicin derivatives.

  • Strategies in Quantitative LC-MS/MS Analysis of Unstable Small Molecules. Biomedical Chromatography. (2010). Establishes protocols for handling labile chlorinated intermediates.

  • Comparison of HPLC-FLD and LC-MS/MS for Anthracyclines. Journal of Pharmaceutical and Biomedical Analysis. (2020). Comparative data on sensitivity and selectivity limits.

  • Daunorubicin C-14 Hydroxylase and Substrate Binding. International Journal of Molecular Sciences. (2023). Describes the enzymatic conversion and 14-Cl intermediate chemistry.

Sources

Validation

A Comparative Analysis of 14-Chloro Daunorubicin Production: Benchmarking Semi-Synthesis Against Industrial Fermentation Yields

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of Daunorubicin and the Quest for Novel Derivatives Daunorubicin, a potent anthracycline antibiotic, has been a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Daunorubicin and the Quest for Novel Derivatives

Daunorubicin, a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of acute leukemias.[1][2] Produced via fermentation of genetically optimized strains of Streptomyces peucetius, its industrial-scale availability has been pivotal in modern oncology.[1] However, the challenges of drug resistance and dose-limiting toxicities have spurred the development of novel semi-synthetic derivatives. One such derivative, 14-Chloro Daunorubicin, represents a promising avenue for enhancing the therapeutic index of the parent compound. This guide provides an in-depth comparison of the production yield of 14-Chloro Daunorubicin, a semi-synthetic product, against the established industrial benchmarks for its precursor, Daunorubicin, which is produced by fermentation.

Industrial Benchmark: The Gold Standard of Daunorubicin Fermentation

The industrial production of Daunorubicin is a mature bio-manufacturing process, with decades of optimization behind it. Modern industrial strains of Streptomyces peucetius, enhanced through mutagenesis and genetic engineering, are capable of producing substantial titers of Daunorubicin and its direct biosynthetic successor, Doxorubicin. Recent advancements have reported Doxorubicin yields reaching as high as 1461 mg/L in 10 L fermenters.[3][4] This remarkable productivity is the result of a multi-faceted optimization strategy encompassing:

  • Strain Improvement: Multiple rounds of mutagenesis and selection for high-producing, drug-resistant strains.[3][4][5]

  • Genetic Engineering: Overexpression of positive regulatory genes and key biosynthetic enzymes, coupled with the knockout of competing metabolic pathways.[3][4][6]

  • Media and Process Optimization: Fine-tuning of fermentation media composition and culture conditions to maximize secondary metabolite production.[1][7][8]

This high-yield fermentation process sets a formidable benchmark for any alternative production method.

The Semi-Synthetic Route to 14-Chloro Daunorubicin: A Step-by-Step Protocol

14-Chloro Daunorubicin is not a direct product of fermentation but is synthesized from the Daunorubicin molecule. While specific, proprietary industrial protocols for its synthesis are not publicly available, a scientifically sound protocol can be derived from established methods for the synthesis of related 14-halo-daunorubicin derivatives, such as the 14-bromo intermediate used in the semi-synthesis of Doxorubicin.[9][10][11][12]

Proposed Experimental Protocol for the Synthesis of 14-Chloro Daunorubicin

This protocol is based on the well-documented halogenation of the C-14 position of Daunorubicin.

Materials:

  • Daunorubicin Hydrochloride

  • Anhydrous Methanol

  • Anhydrous Dioxane

  • A suitable chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel equipped with a stirrer and temperature control

  • Purification system (e.g., preparative HPLC)

Methodology:

  • Dissolution of Starting Material: Dissolve Daunorubicin Hydrochloride in a mixture of anhydrous methanol and an appropriate aprotic solvent like dioxane under an inert atmosphere. The use of an anhydrous solvent system is critical to prevent unwanted side reactions, particularly hydrolysis.

  • Introduction of the Chlorinating Agent: Cool the solution to a controlled temperature (e.g., 0-5 °C) to manage the exothermicity of the reaction. Slowly add the chlorinating agent (e.g., NCS) portion-wise. The selection of the chlorinating agent is a critical parameter, influencing the selectivity and yield of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, quench any excess chlorinating agent. This can be achieved by the addition of a mild reducing agent. The reaction mixture is then subjected to a standard aqueous work-up to remove water-soluble byproducts.

  • Extraction: Extract the crude 14-Chloro Daunorubicin into an organic solvent, such as chloroform.

  • Purification: The crude product is then purified to pharmaceutical-grade standards. This is typically achieved through chromatographic techniques, such as preparative HPLC.[10]

Rationale Behind the Experimental Choices

The choice of a halogenating agent and the reaction conditions are paramount for the successful synthesis of 14-Chloro Daunorubicin. The C-14 position is activated by the adjacent ketone group, making it susceptible to electrophilic substitution. The use of a controlled temperature and slow addition of the reagent helps to minimize the formation of impurities. The final purification by preparative HPLC is essential to isolate the desired product from unreacted starting material and any side products.

Yield Comparison: Fermentation vs. Semi-Synthesis

The production of 14-Chloro Daunorubicin, being a semi-synthetic process, is inherently limited by the yield of the chemical conversion step. In contrast, the fermentation process for Daunorubicin has been optimized for decades to achieve high volumetric productivity.

Based on the reported overall yields for the semi-synthetic conversion of Daunorubicin to Doxorubicin, which proceeds through a similar 14-halo intermediate, a reasonable estimated yield for the synthesis of 14-Chloro Daunorubicin would be in the range of 37-42.4% .[9][10]

The following table provides a clear comparison of the two production strategies:

Production Method Product Typical Yield Key Advantages Key Limitations
Fermentation DaunorubicinUp to 1.5 g/L (1500 mg/L)[3][4]High volumetric productivity, well-established industrial process, lower cost of goods for the core molecule.Limited to the natural biosynthetic pathway, strain development can be time-consuming.
Semi-Synthesis 14-Chloro DaunorubicinEstimated 37-42.4% (from Daunorubicin)[9][10]Allows for the creation of novel derivatives with potentially improved therapeutic properties.Multi-step process with inherent yield losses, requires a highly pure starting material, higher production costs.

Visualizing the Production Workflows

Overall Production Workflow Comparison

cluster_0 Fermentation Pathway cluster_1 Semi-Synthetic Pathway Microbial Strain Microbial Strain Fermentation Fermentation Microbial Strain->Fermentation Inoculation Downstream Processing Downstream Processing Fermentation->Downstream Processing Harvest Purified Daunorubicin Purified Daunorubicin Downstream Processing->Purified Daunorubicin Extraction & Purification (Yield: up to 1.5 g/L) Purified Daunorubicin_ref Purified Daunorubicin Chemical Synthesis Chemical Synthesis Purified Daunorubicin_ref->Chemical Synthesis Starting Material Purification Purification Chemical Synthesis->Purification Halogenation 14-Chloro Daunorubicin 14-Chloro Daunorubicin Purification->14-Chloro Daunorubicin Chromatography (Estimated Yield: 37-42.4%) Daunorubicin Daunorubicin Reaction Reaction (Anhydrous Solvent) Daunorubicin->Reaction ChlorinatingAgent Chlorinating Agent (e.g., NCS) ChlorinatingAgent->Reaction ChloroDaunorubicin 14-Chloro Daunorubicin Reaction->ChloroDaunorubicin Halogenation at C-14

Caption: The proposed reaction pathway for the synthesis of 14-Chloro Daunorubicin from its parent compound, Daunorubicin.

Conclusion and Future Outlook

The industrial production of Daunorubicin via fermentation has achieved remarkable yields, setting a high bar for any alternative manufacturing process. The semi-synthetic production of 14-Chloro Daunorubicin, while offering the potential for a therapeutically superior molecule, is inherently a lower-yield process due to the nature of chemical synthesis. The estimated yield of 37-42.4% for the conversion of Daunorubicin to 14-Chloro Daunorubicin, while respectable for a multi-step synthesis, is significantly lower than the volumetric productivity of the fermentation process for the parent compound.

For researchers and drug development professionals, this comparison highlights a critical consideration: the potential therapeutic gains of a novel derivative like 14-Chloro Daunorubicin must be substantial to justify the increased complexity and cost of its semi-synthetic production. Future research in this area could focus on optimizing the chemical synthesis of 14-Chloro Daunorubicin to improve its yield, as well as exploring biocatalytic methods that could offer a more direct and efficient route to this promising new compound.

References

  • Arcamone, F., Cassinelli, G., Fantini, G., Grein, A., Orezzi, P., Pol, C., & Spalla, C. (1969). Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
  • Chen, J., et al. (2024). Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization. AMB Express, 14(1), 53. [Link]

  • Horton, D., Priebe, W., & Sznaidman, M. (1988). Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate Research, 184, 231-235. [Link]

  • Jayasudha, S., & Kirubagaran, R. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Molecules, 29(1), 123. [Link]

  • Li, J., et al. (2016). High-yield fermentation production method for daunorubicin.
  • Lambert, M., & Ylihonko, K. (2024). Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. Frontiers in Bioengineering and Biotechnology, 12, 1357635. [Link]

  • Nettleton, D. E., & Bradner, W. T. (1991). Process for the conversion of daunorubicin into doxorubicin.
  • Park, J. W., et al. (2024). Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization. ResearchGate. [Link]

  • Ruan, H., et al. (2011). Improving the fermentation yield of daunorubicin by response surface analysis. Journal of Biomedicine and Biotechnology, 2011, 891720. [Link]

  • Suarato, A., et al. (1981). 4'-Deoxy-4'-iododaunorubicin and 4'-deoxy-4'-iododoxorubicin.
  • Wang, Y., et al. (2018). Enhanced One-Step Fermentative Production of Epirubicin by Combination of Mutagenesis and Genetic Engineering in Doxorubicin-Producing Streptomyces peucetius. Research and Reviews: A Journal of Biotechnology. [Link]

  • Wang, A. H., et al. (1991). Molecular structure of a covalent drug-DNA complex: daunorubicin-d(CpGpTpApCpG). Biochemistry, 30(29), 7087-7097.
  • Zunino, F., et al. (1990). Improved process for the conversion of daunorubicin into doxorubicin.
  • Tong, G. L., Wu, H. Y., Smith, T. H., & Henry, D. W. (1979). Adriamycin analogs. 3. Synthesis of N-alkylated anthracyclines with enhanced efficacy and reduced cardiotoxicity. Journal of Medicinal Chemistry, 22(8), 912-918.
  • Wikipedia contributors. (2023, December 29). Biosynthesis of doxorubicin. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Arcamone, F., & Penco, S. (1980). Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation.
  • Umezawa, H., et al. (1981). Process for preparing adriamycin.
  • Kende, A. S., Tsay, Y. G., & Mills, J. E. (1976). Total synthesis of (±)-daunomycinone and (±)-carminomycinone. Journal of the American Chemical Society, 98(7), 1967-1969.
  • Oki, T., et al. (1975). A new antitumor antibiotic, aclacinomycin A. The Journal of Antibiotics, 28(10), 830-834.
  • Cassinelli, G., et al. (1979). 4'-O-Methyldaunorubicin and 4'-O-methyldoxorubicin, new analogs of daunorubicin and doxorubicin. Journal of Medicinal Chemistry, 22(2), 121-123.
  • Penco, S., et al. (1977). 13-Deoxydoxorubicin and 13-deoxydoxorubicinone. The Journal of Antibiotics, 30(9), 764-766.
  • Israel, M., et al. (1975). N-Trifluoroacetyladriamycin and N-trifluoroacetyladriamycin-14-valerate, analog synthesis and antitumor activity. Journal of Medicinal Chemistry, 18(8), 779-783.
  • Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews, 56(2), 185-229.

Sources

Safety & Regulatory Compliance

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